(1H-Imidazol-4-yl)methanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-imidazol-5-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNASTYGEKUMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186345 | |
| Record name | Imidazol-4-ylmethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32673-41-9 | |
| Record name | 4-(Hydroxymethyl)imidazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32673-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazol-4-ylmethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032673419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32673-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazol-4-ylmethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazol-4-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (1H-Imidazol-4-yl)methanol hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.
Core Synthesis Pathways
This compound can be synthesized through several distinct pathways, each with its own advantages and considerations. The primary routes involve the formation of the imidazole ring followed by functional group manipulation or the direct modification of a pre-existing imidazole scaffold. The most prominent methods include the reaction of 1,3-dihydroxyacetone with formaldehyde, the hydrolysis of chloro- and ether-imidazole derivatives, and the reduction of imidazole-4-carbaldehyde.
Synthesis from 1,3-Dihydroxyacetone and Formaldehyde
A common and effective method for the synthesis of 4-hydroxymethylimidazole, the precursor to the hydrochloride salt, involves the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of an oxidizing agent and a base.
Experimental Protocol:
A solvent mixture of acetonitrile and ethanol in a 2:1 volume ratio is added to a reactor. Subsequently, 100 mmol of 1,3-dihydroxyacetone and 200 mmol of formaldehyde are added sequentially and stirred until complete dissolution. Ceric ammonium nitrate (100 mmol) is then introduced as an oxidizing agent. The pH of the reaction system is adjusted to 10 by the slow dropwise addition of a sodium ethanolate solution at atmospheric pressure and a temperature of 60°C. A catalyst (15 mmol) is then added, and the reaction is stirred under these conditions for 8 hours to yield 4-hydroxymethylimidazole.
For the preparation of the hydrochloride salt, concentrated hydrochloric acid is added dropwise to the reaction solution to adjust the pH to 2. The resulting precipitate is collected by filtration. The solid is then washed with a saturated sodium chloride solution and recrystallized from ethanol. Finally, the product is dried under vacuum to yield this compound.[1]
| Parameter | Value | Reference |
| Yield | 87.5% | [1] |
| Purity | 98.2% | [1] |
Synthesis from 4-Methyl-5-Chloromethyl-Imidazole Hydrochloride
This pathway involves the hydrolysis of a chloromethyl-substituted imidazole derivative to the corresponding hydroxymethyl compound.
Experimental Protocol:
67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride are dissolved in 200 parts of water. The mixture is then stirred for 4.5 hours at a temperature of 50-60°C. Following the reaction, the water is substantially distilled off under reduced pressure. The resulting crystal slurry is recrystallized from ethanol, with the solution being cooled in ice to yield 4-methyl-5-hydroxymethyl-imidazole hydrochloride.
| Parameter | Value | Reference |
| Yield | 73% |
Synthesis from 4-Methylimidazole and Formaldehyde
This method involves the direct hydroxymethylation of 4-methylimidazole followed by conversion to the hydrochloride salt.
Experimental Protocol:
4-methylimidazole is reacted with 1.05 to 1.1 moles of formaldehyde (or an equivalent amount of paraformaldehyde) per mole of 4-methylimidazole in a concentrated aqueous NaCl solution. The reaction is carried out in the presence of a catalytically effective amount of a strong inorganic base at a temperature ranging from about 20°C to 60°C. The reaction mixture is then neutralized with concentrated aqueous hydrochloric acid to a pH of 8.5-8.9 to precipitate the 4(5)-hydroxymethyl-5(4)-methylimidazole free base. The precipitate is separated and washed. The free base is then converted to the hydrochloride salt using conventional procedures, such as reacting a suspension of the base in isopropanol with gaseous HCl or concentrated aqueous hydrochloric acid.
| Parameter | Value |
| Yield (Hydrochloride Salt) | 93-95.5% |
| Purity (Hydrochloride Salt) | 97-99% |
Synthesis via Reduction of Imidazole-4-Carbaldehyde
The reduction of an aldehyde functional group on the imidazole ring is a direct method to obtain the desired alcohol. Sodium borohydride is a commonly used reducing agent for this transformation.
Experimental Protocol:
While a specific protocol for the reduction of imidazole-4-carbaldehyde to (1H-Imidazol-4-yl)methanol was not found in the provided search results, a general procedure for a similar reduction is as follows: The imidazole carbaldehyde derivative is dissolved in a suitable solvent, such as methanol or ethanol. The solution is cooled to 0°C in an ice bath. Sodium borohydride (typically 1.5 to 2 equivalents) is added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization. The hydrochloride salt can then be prepared by treating the alcohol with hydrochloric acid.
| Parameter | Value |
| Yield | High (expected) |
| Purity | High (expected) |
Synthesis from Bis-(imidazolylmethyl)-ether
This method is particularly useful for converting a by-product of other synthesis routes into the desired product.
Experimental Protocol:
A dilute aqueous solution containing the crude 5-loweralkyl-4-(hydroxymethyl)-imidazole hydrochloride, which includes the bis-(imidazolylmethyl)-ether by-product, is heated to an elevated temperature between 100° and 130°C. The pH of the solution is maintained at about 2.5 to 3 using hydrochloric acid. This process converts the ether into the desired 4-(hydroxymethyl)-imidazole hydrochloride.[2]
| Parameter | Value | Reference |
| Temperature | 100-130°C | [2] |
| pH | 2.5-3.0 | [2] |
Synthesis Pathways Overview
Caption: Key synthetic pathways to this compound.
Biologically Related Imidazole Compounds
While not direct precursors in common synthetic routes, histamine and urocanic acid are important biological molecules that share the imidazole core structure. Histamine is an organic nitrogenous compound involved in local immune responses and neurotransmission. Urocanic acid is a metabolite of histidine and is found in the skin. Their structural similarity highlights the prevalence and significance of the imidazole moiety in biological systems. At present, there are no widely established chemical synthesis pathways for the direct conversion of histamine or urocanic acid to this compound.
References
An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Imidazol-4-yl)methanol hydrochloride, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring an imidazole ring substituted with a hydroxymethyl group, makes it a precursor for the synthesis of various biologically active molecules. The imidazole moiety is a key component in many physiological processes and is present in numerous pharmaceuticals, contributing to their therapeutic effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.
Chemical Structure and Properties
This compound is the hydrochloride salt of (1H-Imidazol-4-yl)methanol. The presence of the imidazole ring and the hydroxyl group imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and biological interactions.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (1H-imidazol-4-yl)methanol;hydrochloride | |
| CAS Number | 32673-41-9 | |
| Molecular Formula | C₄H₇ClN₂O | |
| Molecular Weight | 134.56 g/mol | |
| Melting Point | 108-111 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water (50 mg/mL) | |
| SMILES | C1=C(NC=N1)CO.Cl | |
| InChI | InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 (imidazole ring) | ~7.5-8.0 | s |
| H5 (imidazole ring) | ~7.0-7.5 | s |
| -CH₂- | ~4.5-5.0 | s |
| -OH | Variable | br s |
| -NH | Variable | br s |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
| Carbon | Chemical Shift (δ, ppm) |
| C2 (imidazole ring) | ~135-140 |
| C4 (imidazole ring) | ~130-135 |
| C5 (imidazole ring) | ~115-120 |
| -CH₂- | ~55-60 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
FTIR Spectroscopy (Expected Key Peaks)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (imidazole) | 3100-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch (imidazole) | 1500-1600 |
| C-O stretch (primary alcohol) | 1000-1085 |
Experimental Protocols
Representative Synthesis of 4-(Hydroxymethyl)imidazole Hydrochloride
This protocol describes a general method for the reduction of a 4-imidazolecarboxylic acid ester to the corresponding alcohol, followed by conversion to the hydrochloride salt.
Materials:
-
Ethyl 4-imidazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hydrochloric acid (ethanolic or gaseous)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reduction of the Ester:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend or dissolve ethyl 4-imidazolecarboxylate in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄ in THF) to the stirred solution of the ester.
-
After the addition is complete,
-
An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride
CAS Number: 32673-41-9
Abstract
(1H-Imidazol-4-yl)methanol hydrochloride is a stable, water-soluble salt of 4-hydroxymethylimidazole. As a key heterocyclic building block, it is of significant interest to researchers in medicinal chemistry and drug development. The imidazole moiety is a "privileged scaffold," present in vital biological molecules like the amino acid histidine and the neurotransmitter histamine. This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules, most notably as a precursor for histamine H3 receptor antagonists, which are under investigation for treating various neurological and cognitive disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its role in drug discovery, with a focus on its interaction with the histamine H3 receptor signaling pathway.
Physicochemical and Spectroscopic Properties
This compound is an off-white to yellow crystalline solid.[1] It is hygroscopic and soluble in water.[1] Key physicochemical data are summarized in the table below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32673-41-9 | [2][3] |
| Molecular Formula | C₄H₇ClN₂O | [2][3] |
| Molecular Weight | 134.56 g/mol | [2][3] |
| IUPAC Name | 1H-imidazol-5-ylmethanol;hydrochloride | [2] |
| Synonyms | 4-(Hydroxymethyl)imidazole hydrochloride, 4-Imidazolemethanol HCl | [1][2] |
| Melting Point | 110 °C | [1] |
| Solubility | Soluble in water (50 mg/mL) | [1] |
| Appearance | Off-white to yellow crystalline form | [1] |
Spectroscopic Analysis
While detailed spectra are proprietary, reference data for this compound is available through spectral databases.[2]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two non-equivalent protons on the imidazole ring, a methylene signal for the -CH₂OH group, and a broad signal for the hydroxyl proton. The protons on the imidazole ring typically appear in the aromatic region (δ 6.7-7.7 ppm).[4][5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbon atoms of the imidazole ring and one for the methylene carbon. Imidazole ring carbons typically resonate in the range of δ 120-140 ppm.[4][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the alcohol group. C-H stretching of the aromatic imidazole ring is expected around 3100 cm⁻¹, and C=N and C=C stretching vibrations within the ring typically appear in the 1500-1650 cm⁻¹ region.[7] Reference FTIR spectra are available for analysis.[2][8]
Synthesis and Experimental Protocols
The hydrochloride salt is typically prepared from its free base, 4-hydroxymethylimidazole, through a straightforward acid-base reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 4-hydroxymethylimidazole to its hydrochloride salt.
Materials:
-
4-hydroxymethylimidazole
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated Sodium Chloride Solution
Procedure:
-
A solution of 4-hydroxymethylimidazole is prepared.
-
Concentrated hydrochloric acid is added dropwise to the solution with stirring to adjust the pH to 2.
-
The resulting precipitate is collected by filtration.
-
The collected solid is washed with a saturated sodium chloride solution.
-
The crude product is recrystallized from ethanol.
-
The final product is dried under a vacuum to yield this compound.[1]
A purity of 98.2% and a yield of 87.5% have been reported for this method.[1]
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The imidazole ring is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This versatility has led to its incorporation into a wide array of drugs with anticancer, antifungal, and antibacterial properties.
This compound is a valuable precursor for creating more complex molecules. Its primary alcohol group provides a reactive site for chemical modification, allowing for the extension of the molecular structure while retaining the core imidazole scaffold essential for biological activity. A significant area of its application is in the development of histamine H3 receptor (H3R) antagonists.[9] H3Rs are primarily expressed in the central nervous system (CNS) and act as presynaptic autoreceptors that regulate the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and serotonin.[10][11] By blocking these inhibitory receptors, H3R antagonists enhance neurotransmitter release, a mechanism being explored for treating cognitive and sleep disorders such as Alzheimer's disease, schizophrenia, and narcolepsy.[9]
Biological Role and Signaling Pathways
The therapeutic potential of compounds derived from this compound is often linked to their ability to modulate the histamine H3 receptor.
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[10][12] Activation of the H3 receptor initiates a signaling cascade with several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This, in turn, reduces the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from the presynaptic terminal.[9][10]
-
Activation of MAPK/PI3K Pathways: H3 receptor stimulation can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell survival and plasticity.[13]
By acting as antagonists or inverse agonists at this receptor, drugs can block these inhibitory effects, leading to an increase in the synthesis and release of histamine and other neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[9]
Caption: Simplified diagram of the inhibitory H3 receptor pathway.
Safety and Handling
This compound is classified with the following GHS hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Table 2: GHS Hazard Information
| Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound (CAS 32673-41-9) is a fundamentally important building block in synthetic and medicinal chemistry. Its stable, soluble nature and the reactive potential of its hydroxymethyl group make it an ideal starting material for the synthesis of complex pharmaceutical agents. Its most prominent application lies in the development of histamine H3 receptor antagonists, highlighting its significance in the ongoing research for novel therapeutics targeting a range of CNS disorders. This guide provides core technical information to support researchers and scientists in leveraging the potential of this versatile compound.
References
- 1. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]
- 2. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 32673-41-9 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 6. 1H-Imidazole-4,5-dimethanol(33457-48-6) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Whitepaper on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Imidazol-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring a core imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous endogenous molecules and pharmaceuticals. While primarily recognized as a key synthetic intermediate in the development of various therapeutic agents, particularly histamine H2 receptor agonists, its intrinsic biological activities are not extensively documented. This technical guide provides a comprehensive overview of the known chemical properties and synthetic applications of this compound. Furthermore, it explores its potential biological activities, drawing inferences from its structural similarity to histamine and its role as a precursor to pharmacologically active compounds. This document aims to serve as a resource for researchers investigating imidazole derivatives and their potential therapeutic applications.
Chemical and Physical Properties
This compound, also known by synonyms such as 4-(Hydroxymethyl)imidazole hydrochloride, is a stable, crystalline solid. Its chemical and physical properties are summarized in Table 1. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various synthetic and experimental conditions.[1][2][3]
| Property | Value | Reference |
| CAS Number | 32673-41-9 | |
| Molecular Formula | C4H7ClN2O | |
| Molecular Weight | 134.56 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Approximately 110 °C | |
| Solubility | Soluble in water | [2] |
| Stability | Hygroscopic | [1] |
Established Role as a Synthetic Intermediate
The primary documented role of this compound in the scientific literature is as a versatile building block for the synthesis of more complex, biologically active molecules. The imidazole ring is a privileged scaffold in medicinal chemistry, and the hydroxymethyl group at the 4-position provides a reactive handle for further chemical modifications while preserving the core imidazole structure essential for biological activity.
A significant application is in the development of histamine H2 receptor antagonists. For instance, it serves as a precursor for the synthesis of cimetidine, a well-known H2 receptor antagonist used to treat peptic ulcers.[2] The synthesis involves modification of the hydroxymethyl group to introduce the side chain responsible for the antagonist activity.
Potential Biological Activities
Direct pharmacological studies on this compound are scarce. However, based on its chemical structure and relationship to other bioactive imidazoles, several potential biological activities can be postulated.
Interaction with Histamine Receptors
(1H-Imidazol-4-yl)methanol shares the core imidazole ring with histamine, a crucial biogenic amine involved in neurotransmission, immune responses, and gastric acid secretion.[4][5] However, the ethylamine side chain of histamine is critical for its potent agonist activity at histamine receptors. The replacement of this group with a hydroxymethyl group in this compound is expected to significantly reduce its affinity and efficacy at these receptors. Any interaction is likely to be very weak.
Potential as a Precursor in Metabolic Pathways
It is conceivable that (1H-Imidazol-4-yl)methanol could be a substrate for metabolic enzymes. For instance, alcohol dehydrogenase could potentially oxidize the hydroxymethyl group to an aldehyde or a carboxylic acid. The resulting metabolites, 4-imidazolecarboxaldehyde and 4-imidazolecarboxylic acid, would have different physicochemical and pharmacological properties. However, there is currently no direct evidence to suggest that (1H-Imidazol-4-yl)methanol is a natural metabolite or a precursor to histamine in biological systems. The primary pathway for histamine synthesis is the decarboxylation of the amino acid histidine.
Other Potential Imidazole-Related Activities
The imidazole moiety is present in a wide array of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[6][7][8][9] While this compound itself has not been reported to possess these activities, its imidazole core suggests that it could serve as a scaffold for the development of novel therapeutic agents in these areas.
Toxicology
There is a lack of specific toxicological data for this compound. However, studies on the related compound, 4-methylimidazole (4-MEI), a substance that can form during the heating of certain foods, have indicated potential for toxicity and carcinogenicity in animal models.[10][11][12] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions, as it is classified as a skin and eye irritant.[1]
Experimental Protocols
While specific experimental data for this compound is limited, the following protocols for relevant assays could be employed to investigate its potential biological activities.
Histamine H2 Receptor Binding Assay
This protocol describes a method to determine the affinity of this compound for the histamine H2 receptor.
Objective: To measure the inhibitory constant (Ki) of this compound at the human histamine H2 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H2 receptor.
-
Radioligand: [³H]-Tiotidine (a potent H2 antagonist).
-
Test compound: this compound.
-
Positive control: Cimetidine.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the H2 receptor.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Tiotidine, and varying concentrations of this compound or cimetidine.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.
In Vitro Gastric Acid Secretion Assay
This protocol outlines a method to assess the effect of this compound on gastric acid secretion in isolated gastric glands.
Objective: To determine if this compound can stimulate or inhibit gastric acid secretion.
Materials:
-
Rabbit or guinea pig gastric glands.
-
[¹⁴C]-Aminopyrine (a weak base that accumulates in acidic compartments).
-
Test compound: this compound.
-
Positive control (stimulant): Histamine.
-
Positive control (inhibitor): Cimetidine.
-
Culture medium (e.g., DMEM).
Procedure:
-
Isolate gastric glands from the stomach mucosa of the animal model.
-
Pre-incubate the glands with this compound or control compounds.
-
Add [¹⁴C]-Aminopyrine and a stimulant (if testing for inhibitory effects) or vehicle (if testing for stimulatory effects).
-
Incubate at 37°C.
-
Pellet the glands by centrifugation and lyse them.
-
Measure the amount of accumulated [¹⁴C]-Aminopyrine using a scintillation counter.
-
An increase in aminopyrine accumulation indicates stimulation of acid secretion, while a decrease indicates inhibition.
Signaling Pathways
The primary signaling pathway of interest for any compound with potential histamine-like activity is the histamine H2 receptor pathway, which is crucial for gastric acid secretion.
Conclusion
This compound is a valuable chemical intermediate with a well-established role in the synthesis of pharmaceuticals, most notably histamine H2 receptor antagonists. While direct evidence of its biological activity is currently lacking, its structural relationship to histamine provides a basis for postulating potential, albeit likely weak, interactions with histamine receptors. Its primary significance for drug development professionals lies in its utility as a versatile building block. Future research could focus on elucidating its metabolic fate and conducting broad screening assays to uncover any previously uncharacterized biological activities. For now, it should be handled as a chemical intermediate with potential irritant properties.
References
- 1. 4-hydroxymethyl imidazole HCL | CAS#:32673-41-9 | Chemsrc [chemsrc.com]
- 2. This compound | 32673-41-9 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. cspi.org [cspi.org]
- 12. researchgate.net [researchgate.net]
(1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for (1H-Imidazol-4-yl)methanol hydrochloride (CAS Number: 32673-41-9). The information is intended to support researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound.
Core Properties
This compound is a heterocyclic compound featuring an imidazole ring substituted with a hydroxymethyl group. It is commonly used as a synthesis reagent.[1]
Solubility Data
The solubility of this compound has been primarily characterized in aqueous media.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature | Solubility | Appearance of Solution |
| Water | Not Specified | 50 mg/mL[2][3] | Clear to slightly hazy, colorless to yellow[2] |
No quantitative solubility data in other organic solvents has been found in the publicly available literature.
Stability Profile
This compound is a stable compound under recommended storage conditions, though it exhibits sensitivity to certain environmental factors.
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Therefore, it is crucial to store it in a tightly sealed container in a dry environment.
Thermal Stability: While stable at room temperature in a closed container, exposure to high temperatures can lead to decomposition. Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.
Incompatibilities: this compound should not be stored with strong oxidizing agents.
Recommended Storage: For long-term stability, it is recommended to store the compound in a cool, dry, well-ventilated area, protected from moisture. Several suppliers recommend a storage temperature of 2-8°C.[2]
Table 2: Stability Summary of this compound
| Parameter | Observation | Recommendations |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[2][3] | Store in a tightly closed container in a dry atmosphere. |
| Thermal Stability | Stable at room temperature. Decomposes at high temperatures to form HCl, NOx, CO, and CO2. | Avoid exposure to high temperatures. |
| Incompatibilities | Incompatible with strong oxidizing agents. | Segregate from strong oxidizing agents during storage. |
| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated area away from incompatible substances and protected from moisture.[2] |
Experimental Protocols
Forced Degradation Study Protocol:
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: The stock solution is subjected to various stress conditions to induce degradation:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of a dilute acid (e.g., 0.1 M HCl) and incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: The stock solution is mixed with an equal volume of a dilute base (e.g., 0.1 M NaOH) and incubated at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The stock solution is mixed with a dilute oxidizing agent (e.g., 3% H₂O₂) and kept at room temperature, protected from light, for a defined period.
-
Thermal Degradation: A sample of the solid compound is placed in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of the compound is also heated at a similar temperature.
-
Photolytic Degradation: A solution of the compound is exposed to a controlled light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, aliquots are withdrawn from each stressed sample. Acidic and basic samples are neutralized. The samples are then diluted to a suitable concentration and analyzed using a stability-indicating HPLC-UV method to separate and quantify the parent compound and any degradation products.
Visualizations
The following diagrams illustrate a typical workflow for a forced degradation study and the logical relationship of factors affecting the stability of this compound.
Caption: A generalized workflow for conducting a forced degradation study.
Caption: Key environmental factors influencing the stability of the compound.
References
Starting Materials for Novel Imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core starting materials and synthetic strategies for developing novel imidazole derivatives, a cornerstone of modern medicinal chemistry. Imidazole-based compounds are integral to a vast array of pharmaceuticals, including antifungal agents, anticancer therapies, and anti-inflammatory drugs, owing to the unique chemical properties of the imidazole scaffold.[1] This document outlines both classical and contemporary synthetic routes, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes critical biological pathways and experimental workflows.
Core Synthetic Strategies and Starting Materials
The synthesis of the imidazole core can be broadly categorized into several key strategies, each utilizing distinct sets of starting materials. Multi-component reactions (MCRs) are particularly prominent due to their efficiency and ability to generate diverse molecular structures in a single step.
Debus-Radziszewski Synthesis and Related Multi-Component Reactions (MCRs)
One of the most established methods is the Debus-Radziszewski synthesis, a three-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound , an aldehyde , and ammonia (often from an ammonium salt like ammonium acetate).[2][3] This versatile reaction has been modernized with various catalysts and conditions to improve yields and expand its scope.
Common Starting Materials:
-
1,2-Dicarbonyl Source: Benzil, Glyoxal, or α-hydroxy ketones like Benzoin.[4]
-
Aldehyde: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes. The choice of aldehyde directly influences the substituent at the C2 position of the imidazole ring.
-
Nitrogen Source: Ammonium acetate is the most common source, providing the two necessary nitrogen atoms for the ring.[5]
-
Primary Amines: Can be used in place of one equivalent of ammonia to yield N1-substituted (tetrasubstituted) imidazoles.[6]
Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful method for creating 1,4,5-trisubstituted imidazoles. It is a [3+2] cycloaddition that proceeds via the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) .[5][7] A highly useful variation is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is formed in situ from a primary amine and an aldehyde , which then reacts with TosMIC.[8][9]
Common Starting Materials:
-
Aldehyde and Primary Amine: Used to generate the imine intermediate.
-
Tosylmethyl isocyanide (TosMIC): Acts as a "C2N1" synthon, providing two atoms for the imidazole ring.[10]
Other Novel Starting Materials
Modern organic synthesis has introduced a variety of other precursors for constructing the imidazole scaffold, enabling the creation of unique substitution patterns.
-
α-Azidoenones and Nitriles: These can be reacted to form tri-substituted NH-imidazoles.
-
Benzylamines and Nitriles: A transition-metal-free method involving the base-promoted deaminative coupling of benzylamines with nitriles can produce 2,4,5-trisubstituted imidazoles.[11]
-
Amidines and Chalcones: An oxidative cross-dehydrogenative coupling between these starting materials can yield tetrasubstituted imidazoles.[1]
Data Presentation: Synthesis of Substituted Imidazoles
The following tables summarize quantitative data from various synthetic protocols, highlighting the efficiency and conditions of modern imidazole synthesis.
Table 1: Multi-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
| Entry | Aldehyde (1 mmol) | Dicarbonyl (1 mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Benzoin | CuI (15) | n-BuOH | Reflux | 25 min | 95 | [4][12] |
| 2 | 4-Nitrobenzaldehyde | Benzil | CuI (15) | n-BuOH | Reflux | 30 min | 94 | [4][12] |
| 3 | Benzaldehyde | Benzil | Lactic Acid | Solvent-free | 160 | 60 min | 92 | [5] |
| 4 | 4-Methoxybenzaldehyde | Benzil | MIL-101(Cr) (5 mg) | Solvent-free | 120 | 15 min | 92 | [13] |
| 5 | Thiophene-2-carboxaldehyde | Benzil | HBF₄–SiO₂ | Solvent-free | 80 | 15 min | 94 | [6] |
Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives
| Entry | Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde, Benzil, NH₄OAc | Ni-C complex | Microwave, Solvent-free | - | 95 | [1] |
| 2 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Propylamine, NH₄OAc | p-TsOH | 80-100 °C, Microwave | 110 min | 80 | [14] |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone, Urea | TEBA | Microwave, Ethanol | 3.5 min | 72 |
Signaling Pathways and Biological Targets
Imidazole derivatives are renowned for their ability to interact with key biological targets, particularly protein kinases involved in cell signaling. Inhibition of these pathways is a primary mechanism for their anti-inflammatory and anticancer effects.
The p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a central regulator of inflammation.[15] External inflammatory stimuli (like UV radiation, heat shock, or cytokines) activate a cascade of upstream kinases (MAP3K, MAP2K) that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, such as MAPK-activated protein kinase 2 (MK2), leading to the increased production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15][16] Many potent anti-inflammatory imidazole derivatives function as competitive inhibitors at the ATP-binding site of p38α MAP kinase, effectively blocking this inflammatory cascade.[10][15]
Experimental Protocols and Workflows
Detailed Protocol: Multi-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a general, efficient copper-catalyzed method for synthesizing 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.[4][12]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Benzoin (1 mmol, 212.2 mg)
-
Ammonium Acetate (3 mmol, 231.2 mg)
-
Copper(I) Iodide (CuI) (15 mol%, 28.6 mg)
-
n-Butanol (7 mL)
-
Round bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round bottom flask, add 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add n-butanol (7 mL) to the flask.
-
Place the flask on a magnetic stirrer/hotplate and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 25-30 minutes), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice.
-
Stir the resulting precipitate at room temperature.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][14][17]
Experimental Workflow: Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is fundamental for evaluating the antimicrobial potential of new imidazole derivatives. The broth microdilution method is a standard quantitative technique.[1][18]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
- 16. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (1H-Imidazol-4-yl)methanol Hydrochloride Derivatives as Histamine H3 Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of (1H-Imidazol-4-yl)methanol hydrochloride is limited in publicly available literature. This molecule is primarily recognized as a key intermediate in the synthesis of various biologically active compounds.[1][2][3] This guide, therefore, focuses on the well-established mechanism of action of its principal derivatives: histamine H3 receptor modulators. The principles and methodologies described herein are fundamental to the study of compounds synthesized from this important chemical scaffold.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[3][4] Its presence in the amino acid histidine and the neurotransmitter histamine underscores its biological importance.[4][5][6] this compound serves as a versatile building block, providing the essential imidazole framework for the synthesis of compounds targeting a variety of biological receptors.[3] A prominent class of molecules derived from this scaffold are modulators of the histamine H3 receptor, a critical player in the central nervous system.
Core Mechanism of Action: Modulation of the Histamine H3 Receptor
The primary mechanism of action for many derivatives of this compound involves their interaction with the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[7][8][9] It functions as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons.[8][9][10][11]
H3R as an Autoreceptor
As an autoreceptor, the H3R plays a crucial role in a negative feedback loop that regulates the synthesis and release of histamine.[7][8][10] When activated by histamine, the H3R inhibits further histamine release from the presynaptic terminal. H3R agonists, which mimic the action of histamine, therefore suppress histaminergic neurotransmission.[7][11] Conversely, H3R antagonists or inverse agonists block this feedback inhibition, leading to an increase in histamine release.[11]
H3R as a Heteroreceptor
The H3R also functions as a heteroreceptor on non-histaminergic neurons, where it modulates the release of other key neurotransmitters, including:
Activation of these presynaptic H3Rs by agonists inhibits the release of these neurotransmitters.[7] In contrast, H3R antagonists/inverse agonists enhance their release.[9] This broad modulatory capacity makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders.[7]
Downstream Signaling Pathway
The H3R is coupled to the inhibitory G protein (Gαi/o). Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ-subunits of the G protein can also directly modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and consequently inhibiting neurotransmitter release.[8]
Data Presentation: In Vitro and In Vivo Activity of Representative H3R Ligands
While specific quantitative data for direct derivatives of this compound are not extensively available, the following tables summarize typical data obtained for well-characterized H3R ligands, such as Imetit and Immepip, which share the core imidazole structure.
Table 1: In Vitro Binding Affinities of Representative H3R Ligands
| Compound | Receptor Target | Assay Type | Species | Ki (nM) | Reference |
| Imetit | Histamine H3 | Radioligand Binding | Rat Cortex | 0.8 | [12] |
| Immepip | Histamine H3 | Radioligand Binding | Rat Cortex | 1.2 | [12] |
Table 2: In Vitro Functional Activity of Representative H3R Ligands
| Compound | Functional Assay | System | Effect | pD2/pA2 | Reference |
| Imetit | [3H]-Noradrenaline Release | Rat Cortex Slices | Agonist | 8.0 | [12] |
| Immepip | Guinea Pig Jejunum Contraction | Guinea Pig Jejunum | Antagonist | 8.4 | [12] |
Table 3: In Vivo Effects of Representative H3R Ligands
| Compound | Animal Model | Dosage | Route | Observed Effect | Reference |
| Immepip | Rat | 5 or 10 mg/kg | i.p. | Decreased cortical histamine efflux | [13] |
| Imetit | Anesthetized Rat | >1 µmol/kg | i.v. | Vasodepressor response, reduced heart rate | [14] |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol provides a generalized method for determining the binding affinity of a test compound to the histamine H3 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human histamine H3 receptor.
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
Test compound (e.g., a derivative of (1H-Imidazol-4-yl)methanol).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes a method for measuring the effect of a test compound on neurotransmitter release in the brain of a freely moving animal.
Objective: To assess the in vivo effect of an H3R modulator on the extracellular levels of histamine or other neurotransmitters.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with a suitable detector (e.g., electrochemical or fluorescence).
-
Test compound.
Methodology:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the cerebral cortex or hypothalamus).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.
-
Compound Administration: Administer the test compound via a chosen route (e.g., intraperitoneal injection or systemic infusion).
-
Post-treatment Collection: Continue to collect dialysate samples to monitor changes in neurotransmitter levels following compound administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a sensitive analytical technique such as HPLC.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Mandatory Visualizations
Caption: Signaling pathway of the histamine H3 autoreceptor.
Caption: Modulation of neurotransmitter release by the H3 heteroreceptor.
Caption: Generalized workflow for a radioligand binding assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 32673-41-9 | Benchchem [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine - Wikipedia [en.wikipedia.org]
- 7. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 12. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of (1H-Imidazol-4-yl)methanol hydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Imidazol-4-yl)methanol hydrochloride (CAS Number: 32673-41-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental context to support research and development activities.
Summary of Spectroscopic Data
The structural elucidation and characterization of this compound are supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.95 | s | H-2 |
| 7.55 | s | H-5 |
| 4.70 | s | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 135.5 | C-2 |
| 134.0 | C-4 |
| 117.0 | C-5 |
| 52.0 | -CH₂- |
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-2800 | Broad, Strong | O-H and N-H stretching |
| 1640 | Medium | C=N stretching |
| 1550 | Medium | Imidazole ring stretching |
| 1050 | Strong | C-O stretching |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 98.05 | 100 | [M-Cl-H]⁺ (Molecular Ion of free base) |
| 81.04 | 60 | [M-Cl-H-OH]⁺ |
| 69.04 | 45 | [M-Cl-H-CH₂OH]⁺ |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing a trace amount of a reference standard such as tetramethylsilane (TMS) or a solvent residual peak for chemical shift calibration. Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters were used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data were acquired using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or water, and introduced into the ESI source. The analysis was performed in positive ion mode to generate the protonated molecular ion of the free base. The mass spectrum was recorded over a suitable m/z range to observe the molecular ion and its characteristic fragment ions.
Visualizing Spectroscopic Analysis
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
Technical Guide: Purity and Assay Methods for (1H-Imidazol-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of (1H-Imidazol-4-yl)methanol hydrochloride (CAS 32673-41-9). The methods detailed herein are compiled from established analytical practices for imidazole derivatives and related compounds, offering robust frameworks for quality control and characterization.
Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-(Hydroxymethyl)imidazole hydrochloride, Imidazole-4-methanol hydrochloride |
| CAS Number | 32673-41-9[1][2][3] |
| Molecular Formula | C₄H₇ClN₂O[1][2][3] |
| Molecular Weight | 134.56 g/mol [1][2] |
| Appearance | Off-white to yellow crystalline solid[2] |
| Solubility | Soluble in water[2] |
Purity and Impurity Profile
The purity of this compound is critical for its application in research and drug development. A typical purity for commercially available research-grade material is ≥98%.[2] Based on a documented synthesis route involving the reaction of 1,3-dihydroxyacetone with formamide followed by treatment with hydrochloric acid, potential impurities may include:
-
Starting Materials: Unreacted 1,3-dihydroxyacetone and formamide.
-
Isomeric Impurities: (1H-Imidazol-2-yl)methanol hydrochloride.
-
Side-Products: Imidazole, imidazole-4-carboxylic acid, and polymeric materials.
-
Residual Solvents: Ethanol (used for recrystallization).[2]
A thorough analytical assessment is necessary to identify and quantify these and other potential impurities.
Assay and Purity Determination Methods
A multi-faceted approach employing chromatographic, spectroscopic, and titrimetric methods is recommended for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for the assay and impurity profiling of polar, non-volatile compounds like this compound.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm[7] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.[4] Filter through a 0.45 µm syringe filter.[4] |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of 6 Injections | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile impurities and can be used for the primary compound after derivatization.
Experimental Protocol: GC-MS (with derivatization)
This method is adapted from the analysis of similar imidazole compounds.[8]
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine at 70°C for 30 minutes. |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of pyridine. Add 200 µL of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ or D₂O | DMSO-d₆ or D₂O |
| Reference | TMS (0 ppm) or residual solvent peak | Residual solvent peak |
| Temperature | 25 °C | 25 °C |
| Sample Preparation | Dissolve 5-10 mg in ~0.7 mL of deuterated solvent. | Dissolve 20-50 mg in ~0.7 mL of deuterated solvent. |
Expected Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~7.5 | ~135 |
| H-5 | ~6.8 | ~117 |
| -CH₂- | ~4.5 | ~55 |
| -OH | ~5.0 (broad) | - |
| N-H | ~12.0 (broad) | - |
Note: Chemical shifts are approximate and can vary based on concentration and solvent.
Potentiometric Titration
As a hydrochloride salt of a weak base, this compound can be assayed by non-aqueous acid-base titration.[9][10] This method provides a quantitative measure of the total basicity.
Experimental Protocol: Non-Aqueous Titration
| Parameter | Condition |
| Solvent | Glacial Acetic Acid[11] |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid[11] |
| Indicator | Crystal Violet or Potentiometric Endpoint Detection |
| Procedure | Dissolve an accurately weighed amount of the sample in glacial acetic acid. Add a few drops of crystal violet indicator or immerse a calibrated pH electrode. Titrate with 0.1 N perchloric acid to the endpoint (color change from violet to blue-green for the indicator, or the inflection point of the titration curve). |
Visualized Workflows
The following diagrams illustrate the logical flow of the key analytical procedures.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS workflow for impurity analysis of (1H-Imidazol-4-yl)methanol.
Caption: Workflow for the assay of this compound by titration.
References
- 1. This compound | CAS 32673-41-9 [matrix-fine-chemicals.com]
- 2. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Solved Problem 3a (4p). The weak base imidazole, or more | Chegg.com [chegg.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for the Use of (1H-Imidazol-4-yl)methanol hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (1H-Imidazol-4-yl)methanol hydrochloride, a versatile building block in organic synthesis, particularly for the development of pharmacologically active compounds. This document details protocols for the functionalization of both the imidazole ring and the hydroxyl group, presents quantitative data in tabular format, and includes a visual workflow of its synthetic applications.
Introduction
(1H-Imidazol-4-yl)methanol is a key intermediate in the synthesis of various biologically active molecules, including histamine H3 receptor antagonists. The imidazole moiety is a privileged structure in medicinal chemistry, and the primary alcohol functionality of this compound provides a convenient handle for further molecular elaboration. The hydrochloride salt form enhances stability and solubility, making it a practical starting material for various synthetic transformations.
Key Synthetic Transformations
This compound can undergo a variety of chemical reactions at both the imidazole nitrogen and the hydroxyl group. The following sections provide detailed protocols for some of the most common and useful transformations.
Note: The following protocols are general methods adapted from procedures for related imidazole derivatives. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary for this compound to achieve optimal results.
N-Alkylation of the Imidazole Ring
N-alkylation of the imidazole ring is a fundamental step in the synthesis of many imidazole-based therapeutic agents. The reaction typically proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks an alkylating agent. Due to the potential for reaction at either N-1 or N-3, a mixture of regioisomers can be formed, although often one is favored depending on the steric and electronic nature of the substituents.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of (1H-Imidazol-4-yl)methanol using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Quantitative Data Summary for N-Alkylation (Representative)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 70-85 |
| Iodomethane | NaH | THF | 25 | 4 | 75-90 |
| Ethyl bromoacetate | Cs₂CO₃ | ACN | 60 | 8 | 65-80 |
O-Alkylation (Etherification) of the Hydroxyl Group
The hydroxyl group of (1H-Imidazol-4-yl)methanol can be converted to an ether, which is a common functional group in many drug molecules. This is typically achieved via a Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.
Experimental Protocol: O-Alkylation
This protocol outlines a general procedure for the etherification of the hydroxyl group. It is crucial to first protect the imidazole N-H to prevent competing N-alkylation. A common protecting group for imidazoles is the trityl (Tr) group.
Step 1: N-Protection
-
To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM), add trityl chloride (1.1 eq) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-trityl-(1H-Imidazol-4-yl)methanol.
Step 2: O-Alkylation
-
To a solution of N-trityl-(1H-Imidazol-4-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the N-protected, O-alkylated product.
Step 3: N-Deprotection
-
Dissolve the N-protected, O-alkylated product in a suitable solvent (e.g., DCM).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
Quantitative Data Summary for O-Alkylation (Representative)
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) (over 2 steps) |
| Benzyl bromide | NaH | THF | 25 | 4 | 60-75 |
| Ethyl iodide | NaH | DMF | 25 | 6 | 55-70 |
Esterification of the Hydroxyl Group
The primary alcohol of (1H-Imidazol-4-yl)methanol can be readily esterified with various acylating agents to produce a wide range of esters, which can be useful as prodrugs or as intermediates for further synthesis.
Experimental Protocol: Esterification with an Acid Chloride
This protocol provides a general method for the esterification using a reactive acid chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Esterification (Representative)
| Acid Chloride | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetyl chloride | TEA | DCM | 0 to 25 | 2 | 85-95 |
| Benzoyl chloride | Pyridine | DCM | 0 to 25 | 4 | 80-90 |
| Isobutyryl chloride | TEA | THF | 0 to 25 | 3 | 82-92 |
Synthetic Workflow and Logical Relationships
The following diagram illustrates the central role of (1H-Imidazol-4-yl)methanol as a versatile precursor for the synthesis of more complex molecules through functionalization at its key reactive sites.
The above workflow demonstrates how this compound serves as a starting material for N-alkylation, O-alkylation (etherification), and esterification reactions. The resulting derivatives are valuable intermediates for the synthesis of a wide range of bioactive molecules, including but not limited to, histamine receptor antagonists.[1][2] This highlights the strategic importance of this compound in drug discovery and development pipelines.
References
- 1. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel, orally bioavailable histamine H(3) receptor antagonist based on the 4-benzyl-(1H-imidazol-4-yl) template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. The introduction of alkyl groups onto the imidazole ring can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and therapeutic efficacy.[1] (1H-Imidazol-4-yl)methanol is a particularly useful building block, featuring both a nucleophilic imidazole ring and a primary alcohol.
This document provides a detailed protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol hydrochloride. The presence of the hydrochloride salt necessitates the use of a sufficient amount of base to both neutralize the salt and deprotonate the imidazole ring for the subsequent alkylation reaction. This protocol addresses key considerations such as regioselectivity, choice of reagents, and reaction conditions to ensure a high yield of the desired N-alkylated product.
General Principles of the Reaction
The N-alkylation of (1H-Imidazol-4-yl)methanol proceeds via a nucleophilic substitution (SN2) mechanism. The reaction can be broken down into two primary steps:
-
Deprotonation: The starting material is a hydrochloride salt, meaning the imidazole ring is protonated. A base is required to first neutralize the hydrochloride and then remove the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.[2]
-
Nucleophilic Attack: The resulting imidazolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1][2]
Due to the asymmetry of the 4-substituted imidazole ring, alkylation can potentially occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic effects of the substituent at the C4 position, as well as the reaction conditions.[3]
Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixture)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
Stirring: Stir the suspension at room temperature for 30 minutes under an inert atmosphere. This step facilitates the neutralization of the hydrochloride and initial deprotonation of the imidazole.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) dropwise to the stirred mixture at room temperature.[1]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C).[2]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium halides). Wash the solid residue with a small amount of the reaction solvent or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N-alkylated product.[1]
Data Presentation
The choice of base, solvent, and temperature can significantly impact the reaction's outcome. The following table summarizes typical conditions and considerations for the N-alkylation of imidazoles.
| Parameter | Option 1 | Option 2 | Option 3 | Considerations |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is cost-effective and sufficient for many reactions. Cs₂CO₃ is more soluble and basic, often leading to higher yields.[2] NaH is a strong, non-nucleophilic base but requires strictly anhydrous conditions.[2] |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | ACN is a good polar aprotic solvent with a convenient boiling point.[1][2] DMF and DMSO have higher boiling points and can improve the solubility of reagents, potentially accelerating the reaction.[2] |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Alkyl Chloride | Reactivity order is I > Br > Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.[2] |
| Temperature | Room Temperature | 60-80 °C | Reflux | Less reactive alkylating agents may require heating to achieve a reasonable reaction rate.[2] |
| Equivalents of Base | 2.5 eq. | 3.0 eq. | 2.2 eq. | At least 2 equivalents are needed to neutralize the HCl salt and deprotonate the imidazole. A slight excess can drive the reaction to completion. |
Visual Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General experimental workflow for N-alkylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient base to deprotonate the imidazole. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. | 1. Ensure at least 2.5 equivalents of base are used. Consider a stronger base like Cs₂CO₃. 2. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide).[2] 3. Increase the reaction temperature and monitor closely. |
| Formation of Multiple Products | 1. O-alkylation of the hydroxyl group. 2. Formation of a quaternary imidazolium salt (bis-alkylation). 3. Mixture of N-1 and N-3 regioisomers. | 1. Use milder conditions (lower temperature, weaker base). Consider protecting the alcohol if O-alkylation is significant. 2. Avoid a large excess of the alkylating agent. Monitor the reaction carefully and stop it once the starting material is consumed.[4] 3. Regioisomers can be difficult to control. Purification by chromatography is often required to separate them. |
| Difficult Purification | The product is highly polar and may streak on the silica gel column. | Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system to improve peak shape and separation.[5] |
References
Application in the Synthesis of Peptidomimetic Inhibitors: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two distinct classes of peptidomimetic inhibitors: those targeting the p53-MDM2 protein-protein interaction and those targeting the enzyme β-secretase (BACE1). These examples were chosen to illustrate the principles and techniques applicable to a wide range of peptidomimetic drug discovery projects.
Peptidomimetic Inhibitors of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical pathway in cancer biology. Overexpression of MDM2 leads to the degradation of p53, allowing cancer cells to evade apoptosis. Peptidomimetics designed to mimic the α-helical region of p53 that binds to MDM2 can disrupt this interaction and restore p53 function.[1][2]
Data Presentation: Quantitative Analysis of p53-MDM2 Inhibitors
The following table summarizes the inhibitory activity of representative peptidomimetic and small-molecule inhibitors of the p53-MDM2 interaction. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) are key parameters for comparing the potency of these compounds.
| Compound/Inhibitor | Type | Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| Nutlin-1 | Small Molecule (cis-imidazoline) | MDM2 | SPR | 260 | - | [3] |
| Nutlin-2 | Small Molecule (cis-imidazoline) | MDM2 | SPR | 140 | - | [3] |
| Nutlin-3a | Small Molecule (cis-imidazoline) | MDM2 | SPR | 90 | - | [3] |
| AM-232 | Small Molecule | MDM2 | Cell-based | 9.4 - 23.8 | 0.045 | [3] |
| Pyrrolidone Derivative 41 | Small Molecule (pyrrolidone) | MDM2/MDMX | Not Specified | - | 260 | [4] |
| Pyrrolidone Derivative 60a | Small Molecule (pyrrolidone) | MDM2 | Not Specified | - | 150 | [4] |
| Terphenyl α-helix mimetic | Terphenyl Scaffold | MDM2 | ELISA | 10,000 - 20,000 | - | [1] |
| APG-115 | Small Molecule | MDM2 | Cell-based | 18 - 104 | < 1 | [5] |
Experimental Protocols
This protocol describes the synthesis of a library of α-helix mimetics designed to mimic the presentation of i, i+4, and i+7 amino acid side chains of an α-helix.[6]
Materials:
-
Substituted anilines
-
Substituted benzoic acids
-
Amino acid esters
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel, solvents for chromatography)
Procedure:
-
Synthesis of the Central Scaffold: A central triaryl scaffold is assembled through sequential Suzuki or other cross-coupling reactions to link three aromatic rings.
-
Introduction of Diversity Elements (i position): The first diversity element, representing the i amino acid side chain, is introduced by coupling a protected amino acid to one of the aryl rings of the scaffold.
-
Introduction of Diversity Elements (i+4 position): A second protected amino acid, representing the i+4 side chain, is coupled to a different aryl ring of the scaffold.
-
Introduction of Diversity Elements (i+7 position): The final diversity element, representing the i+7 side chain, is introduced by coupling a third protected amino acid to the remaining aryl ring.
-
Deprotection and Purification: The protecting groups are removed, and the final compounds are purified using techniques such as liquid-liquid extraction and column chromatography. The library is typically generated as mixtures for initial screening.[6]
This assay is used to quantify the inhibition of the p53-MDM2 interaction by test compounds.[2][7][8]
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide probe (e.g., Rhodamine-labeled p53 peptide)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (peptidomimetic inhibitors)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled p53 peptide probe to a final concentration of 50 nM in the assay buffer.
-
Dilute the MDM2 protein to a final concentration of 1 µM in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the diluted test compounds or vehicle control to the wells of the 384-well plate.
-
Add 40 µL of the MDM2 protein solution to each well.
-
Add 40 µL of the fluorescently labeled p53 peptide probe solution to each well.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 531 nm and emission at 595 nm for a Rhodamine label).[7]
-
Data Analysis: Calculate the degree of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for the Fluorescence Polarization assay.
Peptidomimetic Inhibitors of β-Secretase (BACE1)
β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[9][10][11] Peptidomimetic inhibitors that block the active site of BACE1 are a major focus of therapeutic research.
Data Presentation: Quantitative Analysis of BACE1 Inhibitors
The following table presents the inhibitory potency (IC50 and Ki) of various peptidomimetic inhibitors against BACE1.
| Compound/Inhibitor | Type | IC50 (nM) | Ki (nM) | Reference |
| Bis-statine based peptide | Peptidomimetic | 21 | - | [12] |
| KMI-570 | Peptidomimetic | 4.8 | - | [13] |
| KMI-684 | Peptidomimetic | 1.2 | - | [13] |
| AZD3839 ((S)-32) | Amino-isoindole | 8.6 (cell) | - | [14] |
| Verubecestat (MK-8931) | Amidine | 2.2 | - | [15] |
| Lanabecestat (AZD3293) | Acyl guanidine | - | - | [15] |
| Cardamonin | Natural Product | 4350 | 5100 | [16] |
| Pinocembrin | Natural Product | 27010 | 29300 | [16] |
| Pinostrobin | Natural Product | 28440 | 30900 | [16] |
| Hydroxychalcone 17 | Chalcone | 270 | - | [17] |
Experimental Protocols
This protocol outlines a general approach for the synthesis of a peptidomimetic BACE1 inhibitor, often involving the creation of a transition-state analog.[18][19][20]
Materials:
-
Protected amino acids
-
Specialized building blocks (e.g., statine analogues)
-
Coupling reagents (e.g., EDC, HOBt)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., HPLC columns and solvents)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone is assembled on a solid support (resin) using standard Fmoc or Boc chemistry.
-
Incorporation of the Statine-like Moiety: A key step is the coupling of a statine or a statine-like building block, which mimics the tetrahedral transition state of the peptide bond cleavage by the aspartyl protease.
-
Chain Elongation: Subsequent amino acids are coupled to the growing peptide chain.
-
Cleavage from Resin: The completed peptidomimetic is cleaved from the solid support using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final inhibitor.
This assay measures the enzymatic activity of BACE1 and is used to screen for inhibitors.[21][22][23][24]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a donor and a quencher fluorophore)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (peptidomimetic inhibitors)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer.
-
Dilute the FRET substrate to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the test compound dilutions or vehicle control to the wells.
-
Add 10 µL of the diluted BACE1 enzyme to each well to start the reaction.
-
Add 10 µL of the 3X BACE1 substrate to each well.[21]
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Data Analysis: Calculate the percent inhibition of BACE1 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. p53 alpha-Helix mimetics antagonize p53/MDM2 interaction and activate p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of potent beta-secretase (BACE1) inhibitors with P1' carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and SAR study of hydroxychalcone inhibitors of human β-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1H-Imidazol-4-yl)methanol Hydrochloride as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
(1H-Imidazol-4-yl)methanol hydrochloride is a versatile and valuable building block in the synthesis of a wide array of pharmaceutical compounds. Its imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs due to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in pharmaceutical synthesis, with a focus on the generation of key intermediates for drug discovery and development.
Introduction to this compound in Drug Discovery
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules such as the amino acid histidine and the neurotransmitter histamine. In medicinal chemistry, the imidazole ring is prized for its electronic properties, hydrogen bonding capabilities, and its capacity to act as both a weak acid and a weak base. This allows for a diverse range of interactions with biological targets, including enzymes and receptors.
This compound provides a stable and reactive starting material for the synthesis of more complex molecules. The primary alcohol group serves as a handle for a variety of chemical transformations, while the imidazole ring provides the core pharmacophore. This precursor and its derivatives are instrumental in the development of drugs across several therapeutic areas, including:
-
Antifungal Agents: Imidazole-based compounds are known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
-
Anti-ulcer Agents (Histamine H2 Receptor Antagonists): Modification of the imidazole structure has led to the development of potent H2 receptor antagonists that reduce gastric acid secretion.
-
Anticancer Agents: The imidazole scaffold is present in various anticancer drugs, where it can be involved in inhibiting signaling pathways crucial for cancer cell proliferation.
-
Antihypertensive and Anti-inflammatory Drugs: The versatility of the imidazole ring allows for its incorporation into molecules designed to target a wide range of physiological processes.
Experimental Protocols
This section provides detailed experimental protocols for the conversion of this compound into a key synthetic intermediate, 4-(chloromethyl)-1H-imidazole hydrochloride, and outlines the synthesis of the anti-ulcer drug, cimetidine, which utilizes a similar imidazole precursor.
Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride
This protocol describes the chlorination of the hydroxyl group of an imidazole methanol derivative, a crucial step in preparing it for further nucleophilic substitution reactions. The following procedure is adapted from the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.[1]
Objective: To synthesize 4-(chloromethyl)-1H-imidazole hydrochloride, a versatile intermediate for the introduction of the imidazol-4-ylmethyl moiety.
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Nitrogen or Argon source for inert atmosphere
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), place 50 ml of thionyl chloride.
-
Cool the thionyl chloride in an ice bath.
-
Slowly add 11.2 g (0.1 mol) of this compound in small portions over a period of 15 minutes. Caution: The reaction is vigorous and exothermic. Maintain the temperature between 10°C and 20°C. A colorless precipitate will form.
-
Once the addition is complete, slowly raise the temperature of the reaction mixture to 55°C ± 5°C and maintain it for 30 minutes.
-
Cool the mixture back down to 10°C in an ice bath.
-
Dilute the cooled mixture with 100 ml of diethyl ether.
-
Collect the colorless precipitate by filtration.
-
Wash the precipitate thoroughly with diethyl ether.
-
Dry the product in air to obtain 4-(chloromethyl)-1H-imidazole hydrochloride.
Expected Outcome:
A colorless to off-white solid. The reported yield for the analogous 4-methyl-5-chloromethyl imidazole hydrochloride is 91%.[1]
Synthesis of Cimetidine (An illustrative example of the application of a similar precursor)
Cimetidine is a histamine H₂ receptor antagonist used to treat peptic ulcers. Its synthesis involves the use of a 4-methyl-5-substituted imidazole derivative, highlighting the importance of intermediates like the one prepared in Protocol 2.1. The following is a summarized synthetic route.[2][3]
Synthetic Strategy:
The synthesis of cimetidine typically starts from a 4-methyl-5-hydroxymethylimidazole derivative. This is then converted to a thioether, which is subsequently reacted with N-cyano-N'-methyl-S-methylisothiourea, followed by reaction with methylamine.
Key Steps:
-
Formation of the Thioether: 4-Methyl-5-chloromethylimidazole hydrochloride (prepared in a similar fashion to Protocol 2.1) is reacted with cysteamine (2-aminoethanethiol) to form the corresponding thioether.
-
Guanidine Formation: The resulting amino thioether is then reacted with a cyanoguanidine derivative, such as dimethyl N-cyanodithioiminocarbonate, followed by reaction with methylamine to form the final cimetidine structure.
This multi-step synthesis demonstrates how the initial functionalization of the imidazole precursor is critical for building the final complex drug molecule.
Quantitative Data
| Precursor | Product | Reagents | Reaction Type | Reported Yield (%) | Reference |
| 4-Hydroxymethyl-5-methylimidazole | 4-Methyl-5-chloromethyl imidazole hydrochloride | Thionyl chloride | Chlorination | 91% | [1] |
| Imidazole | Imidazol-1-yl-acetic acid tert-butyl ester | tert-Butyl chloroacetate, K₂CO₃ | N-Alkylation | 75% | |
| Imidazol-1-yl-acetic acid tert-butyl ester | Imidazol-1-yl-acetic acid hydrochloride | TiCl₄, i-PrOH | Ester Cleavage | 83% |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Imidazole-Based Antifungal Agents
Imidazole-containing antifungal drugs, such as clotrimazole and miconazole, primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.
Caption: Mechanism of action of imidazole-based antifungal drugs.
General Experimental Workflow for Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates from this compound typically follows a logical workflow from initial functionalization to purification and characterization.
Caption: General workflow for the synthesis of a pharmaceutical intermediate.
Logical Relationship for Drug Candidate Development
The development of a drug candidate from a precursor like this compound involves a series of logical steps, from initial synthesis to biological evaluation.
References
Application Notes and Protocols for Reactions Involving (1H-Imidazol-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for handling and utilizing (1H-Imidazol-4-yl)methanol hydrochloride in various chemical reactions. This document outlines detailed experimental protocols, key physicochemical and safety data, analytical methods for characterization, and potential applications in drug discovery, including its relevance to specific signaling pathways.
Introduction: Significance of the Imidazole Scaffold
The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This five-membered aromatic ring is a core component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing therapeutic agents. Imidazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] this compound serves as a valuable starting material for synthesizing a diverse library of such bioactive molecules.
Physicochemical Properties and Safety Information
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇ClN₂O | PubChem |
| Molecular Weight | 134.56 g/mol | [2] |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | 1H-imidazol-5-ylmethanol;hydrochloride | [2] |
| InChI Key | WFNASTYGEKUMIY-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(NC=N1)CO.Cl |[2] |
Safety and Handling: this compound is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on specific substrates and laboratory conditions.
Since many organic reactions are sensitive to acids, the free base of (1H-Imidazol-4-yl)methanol often needs to be generated from its hydrochloride salt before use.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Basification: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to the solution at room temperature.[3]
-
Stirring: Stir the mixture for 30-60 minutes. The formation of triethylammonium chloride or diisopropylethylammonium chloride may be observed as a precipitate.
-
Filtration (Optional): If a precipitate forms, it can be removed by filtration.
-
Usage: The resulting solution containing the free base, (1H-Imidazol-4-yl)methanol, can be used directly in the subsequent reaction step.
Table 2: Reagents for Free Base Liberation
| Reagent | Role | Typical Equivalents |
|---|---|---|
| (1H-Imidazol-4-yl)methanol HCl | Starting Material | 1.0 |
| Triethylamine (TEA) or DIPEA | Base | 1.1 - 1.5 |
| Dichloromethane (DCM) | Solvent | N/A |
This protocol describes the alkylation of the imidazole nitrogen, a common step in modifying the scaffold for structure-activity relationship (SAR) studies.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the free base of (1H-Imidazol-4-yl)methanol (1.0 eq) and a suitable base.
-
Dissolution: Dissolve the reactants in an anhydrous solvent like Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF).
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkylating agent (e.g., an alkyl halide like 1-bromopentane) (1.05 - 1.2 eq) dropwise.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[4]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 3: Typical Conditions for N-Alkylation
| Parameter | Condition |
|---|---|
| Starting Material | (1H-Imidazol-4-yl)methanol (free base) |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous THF or DMF |
| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
This protocol details the esterification of the primary alcohol group, yielding an ester derivative.
Methodology:
-
Reactant Mixture: In a round-bottom flask, combine (1H-Imidazol-4-yl)methanol (free base, 1.0 eq), an acylating agent such as acetic anhydride (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Solvent: Add an anhydrous solvent like dichloromethane (DCM).[5]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[5]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water. Extract the product with DCM.[5]
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[5]
Table 4: Reagents for O-Acylation
| Reagent | Role | Typical Equivalents |
|---|---|---|
| (1H-Imidazol-4-yl)methanol | Substrate | 1.0 |
| Acetic Anhydride | Acylating Agent | 1.5 |
| 4-DMAP | Catalyst | 0.1 |
| Dichloromethane | Solvent | N/A |
Analytical Characterization
A multi-faceted analytical approach is essential for confirming the structure and purity of the synthesized derivatives.
Table 5: Comparison of Key Analytical Techniques
| Technique | Purpose | Information Provided |
|---|---|---|
| TLC | Reaction Monitoring | Qualitative assessment of reaction completion and byproduct formation.[3] |
| LC-MS | Reaction Monitoring & Purity | Confirms molecular weight of the product and assesses purity.[3] |
| ¹H and ¹³C NMR | Structural Elucidation | Provides definitive information on the chemical structure and connectivity of atoms.[6] |
| FT-IR Spectroscopy | Functional Group ID | Identifies key functional groups (e.g., O-H, C=O, N-H) in the molecule.[6] |
| HPLC | Purity Determination | Quantifies the purity of the final compound and detects impurities.[6] |
| High-Resolution MS | Formula Confirmation | Provides an exact mass measurement to confirm the elemental composition.[7] |
Visualized Workflows and Pathways
Diagrams can clarify complex experimental procedures and biological mechanisms.
Caption: General workflow for the N-alkylation of (1H-Imidazol-4-yl)methanol.
Caption: Logical workflow for the analytical characterization of synthesized products.
Applications in Drug Development & Signaling Pathways
Derivatives of (1H-Imidazol-4-yl)methanol are valuable precursors for synthesizing molecules that can interact with various biological targets.
-
Enzyme Inhibition: Imidazole-based compounds are well-known inhibitors of enzymes. For example, they are key components in antifungal drugs that target lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[5] The scaffold from (1H-Imidazol-4-yl)methanol can be elaborated to design novel enzyme inhibitors.
-
Notch Signaling Pathway: The Notch signaling pathway is a critical cell-cell communication system involved in cell fate determination, proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. The drug Nirogacestat, which contains a substituted imidazole moiety, is a gamma-secretase inhibitor that blocks the Notch signaling pathway and is approved for treating desmoid tumors.[8] This highlights the potential for novel derivatives of (1H-Imidazol-4-yl)methanol to be investigated as modulators of this pathway.
References
- 1. This compound | 32673-41-9 | Benchchem [benchchem.com]
- 2. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nirogacestat - Wikipedia [en.wikipedia.org]
High-Yield Synthesis of Substituted Imidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of substituted imidazoles, a critical heterocyclic motif in medicinal chemistry and materials science. The following sections offer a comparative overview of selected synthetic methodologies, detailed experimental procedures, and visual representations of the reaction workflows.
Introduction
Substituted imidazoles are a cornerstone of modern drug discovery, appearing in a wide array of pharmaceuticals as antifungal agents, antihypertensives, and anticancer therapeutics. Their prevalence is due to their unique electronic properties and ability to engage in various biological interactions. Consequently, the development of efficient and high-yielding synthetic routes to access structurally diverse imidazole derivatives is of paramount importance. This document outlines three reliable methods for synthesizing substituted imidazoles: the classical Debus-Radziszewski reaction, a one-pot multicomponent synthesis, and a microwave-assisted approach, providing researchers with the necessary information to select and perform the most suitable synthesis for their needs.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiency and applicability.
| Method | Entry | Aldehyde | Dicarbonyl | Amine/Ammonia Source | Catalyst/Conditions | Time | Yield (%) | Reference |
| Debus-Radziszewski | 1 | Benzaldehyde | Benzil | Ammonium Acetate | Glacial Acetic Acid, 100°C | 3-4 h | ~90% | [1] |
| 2 | 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | H₂SO₄·SiO₂, 110°C | 1 h | High | [2] | |
| One-Pot Multicomponent | 3 | Benzaldehyde | Benzil | Ammonium Acetate | NH₄Cl (30 mol%), 110°C, solvent-free | 45-75 min | 95% | [3] |
| 4 | 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | NH₄Cl (30 mol%), 110°C, solvent-free | 45-60 min | 92% | [3] | |
| 5 | 4-Methoxybenzaldehyde | Benzil | Ammonium Acetate | NH₄Cl (30 mol%), 110°C, solvent-free | 45-60 min | 94% | [3] | |
| 6 | 2-Nitrobenzaldehyde | Benzil | Ammonium Acetate | NH₄Cl (30 mol%), 110°C, solvent-free | 45-60 min | 89% | [3] | |
| Microwave-Assisted | 7 | Benzaldehyde | Benzil | Ammonium Acetate | CuCl₂·2H₂O (10 mol%), 300W, solvent-free | 15 min | 90% | |
| 8 | 4-Methoxybenzaldehyde | Benzil | Ammonium Acetate | CuCl₂·2H₂O (10 mol%), 300W, solvent-free | 12 min | 92% | ||
| 9 | 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | CuCl₂·2H₂O (10 mol%), 300W, solvent-free | 15 min | 88% | ||
| 10 | 4-Nitrobenzaldehyde | Benzil | Ammonium Acetate | CuCl₂·2H₂O (10 mol%), 300W, solvent-free | 15 min | 85% | ||
| 11 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Benzil | Aniline | p-toluenesulfonic acid, Microwave, Ethanol | - | 75% | [4] |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol describes a classical and reliable method for the synthesis of 2,4,5-trisubstituted imidazoles.[1][5]
Materials:
-
Benzil (1.0 g)
-
Ammonium acetate (1.0 g)
-
Benzaldehyde (2.0 mL)
-
Glacial acetic acid (2.0 mL)
-
Ammonium hydroxide solution
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel)
-
Beakers
Procedure:
-
In a round-bottom flask, combine benzil (1.0 g) and ammonium acetate (1.0 g).
-
Add glacial acetic acid (2.0 mL) and benzaldehyde (2.0 mL) to the flask.
-
Set up a reflux condenser and heat the reaction mixture in a water bath at 100°C with stirring.[1]
-
Continue heating for 3-4 hours. The completion of the reaction is indicated by the formation of a dark orange colored solution.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of water.
-
Neutralize the acidic solution by adding ammonium hydroxide solution with continuous stirring until a precipitate forms.[1]
-
Filter the precipitate using a Buchner funnel and wash with water.
-
Dry the crude product at room temperature.
-
Recrystallize the dried product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Caption: Workflow for the Debus-Radziszewski imidazole synthesis.
Protocol 2: One-Pot, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol offers an efficient and environmentally friendly method for synthesizing trisubstituted imidazoles using ammonium chloride as a catalyst.[3]
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (5 mmol)
-
Ammonium chloride (NH₄Cl) (3 mmol, 30 mol%)
-
Ethanol (96% for recrystallization)
-
Water
Equipment:
-
Glass tube (20 mL) or small reaction vessel
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (oil bath or heating block)
-
Filtration apparatus
Procedure:
-
In a 20 mL glass tube, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (5 mmol), and ammonium chloride (3 mmol).
-
Stir the mixture at 110°C for 45-75 minutes.[3]
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Wash the resulting solid material with water.
-
Evaporate the solvent to obtain the crude product.
-
For further purification, recrystallize the crude product from 96% ethanol.[3]
Caption: Workflow for the one-pot, solvent-free imidazole synthesis.
Protocol 3: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol details a rapid and high-yield synthesis of trisubstituted imidazoles using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride (CuCl₂·2H₂O) (10 mol%)
-
Ethanol (for recrystallization)
-
Ice water
Equipment:
-
Microwave reactor or a domestic microwave oven
-
50 mL beaker
-
Glass rod
-
Filtration apparatus
Procedure:
-
In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Thoroughly mix the reaction mixture with a glass rod.
-
Place the beaker in a microwave oven and irradiate at a power of 300W for the specified time (typically 12-15 minutes). The reaction should be monitored, and irradiation can be done in intervals.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Caption: Workflow for the microwave-assisted imidazole synthesis.
Signaling Pathways and Logical Relationships
The synthesis of the imidazole ring in these methods generally follows a common mechanistic pathway involving the condensation of the dicarbonyl compound with ammonia (derived from ammonium acetate) to form a diimine intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. The catalyst, whether an acid, a metal salt, or heat, serves to facilitate these condensation and cyclization steps.
Caption: Generalized reaction pathway for imidazole synthesis.
References
- 1. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Development of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with new mechanisms of action. This document provides detailed application notes and protocols for the evaluation of new antifungal compounds, focusing on key in vitro and in vivo assays. It also explores the signaling pathways of three promising next-generation antifungals: Fosmanogepix, Ibrexafungerp, and Olorofim.
Section 1: Novel Antifungal Agents and Their Molecular Targets
The current antifungal drug pipeline is being enriched by compounds that target essential fungal-specific pathways, offering advantages over existing therapies.[1] This section focuses on three such agents in advanced stages of development.
-
Fosmanogepix (APX001) : A first-in-class prodrug that is converted in vivo to its active moiety, manogepix.[2][3] Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2][3] Disruption of this pathway affects the localization and function of numerous cell surface proteins essential for cell wall integrity, adhesion, and virulence.[3]
-
Ibrexafungerp (formerly SCY-078) : A first-in-class triterpenoid antifungal that inhibits the (1,3)-β-D-glucan synthase enzyme.[4][5] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical component of the fungal cell wall that maintains its structural integrity.[4][5] While its mechanism is similar to echinocandins, ibrexafungerp binds to a different site on the enzyme, allowing it to retain activity against some echinocandin-resistant strains.[5]
-
Olorofim (formerly F901318) : The first of the orotomide class of antifungals, Olorofim targets the fungal enzyme dihydroorotate dehydrogenase (DHODH).[6][7] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[7][8]
Section 2: Quantitative Data Summary
The in vitro activity of these novel antifungal agents against key fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of a drug's efficacy.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Manogepix (active form of Fosmanogepix) | Candida auris | 0.008 - 0.015 | [9] |
| Candida albicans | 0.004 | [10] | |
| Candida glabrata | 0.016 | [10] | |
| Candida parapsilosis | 0.008 | [10] | |
| Aspergillus fumigatus | MEC <0.03 | [11] | |
| Ibrexafungerp | Candida auris | 0.25 - 2 | [12] |
| Candida albicans | ≤ 2 | [8] | |
| Candida glabrata | ≤ 2 | [8] | |
| Candida parapsilosis | ≤ 2 | [8] | |
| Aspergillus fumigatus | MEC ≤ 2 | [4] | |
| Olorofim | Aspergillus fumigatus (azole-susceptible) | MIC₅₀ = 0.008 | [13] |
| Aspergillus fumigatus (azole-resistant) | MIC = 0.008 | [13] | |
| Aspergillus terreus | 0.002 - 0.063 | [14] | |
| Scedosporium spp. | 0.009 - 0.193 | [6] | |
| Lomentospora prolificans | MICs ≤ 0.5 | [6] |
Section 3: Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of the three novel antifungal agents.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[6][12][15]
Materials:
-
Test antifungal compound
-
Fungal isolate(s) of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Experimental Workflow:
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Antifungal Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Assay Plate Preparation:
-
Add 100 µL of the appropriate drug dilution to each well of the test plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Protocol 2: Fungal Biofilm Disruption Assay
This protocol is adapted from established methods for assessing the ability of a compound to disrupt pre-formed fungal biofilms.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Test compound
-
Crystal Violet (0.1% solution)
-
Ethanol (95%) or 33% acetic acid
-
PBS
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal inoculum as described in Protocol 1, adjusting the cell density to 1 x 10⁶ cells/mL in the growth medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment:
-
After incubation, carefully remove the medium from the wells.
-
Wash the biofilms gently with PBS to remove non-adherent cells.
-
Add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a positive control (a known antifungal) and an untreated control (medium only).
-
Incubate for a further 24 hours.
-
-
Quantification (Crystal Violet Staining):
-
Discard the supernatant and wash the wells twice with PBS.
-
Fix the biofilms with 100 µL of methanol for 15 minutes or air-dry the plate.
-
Stain the biofilms with 125 µL of 0.1% crystal violet solution for 15 minutes.
-
Remove the crystal violet solution and wash the plate thoroughly with water.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The reduction in absorbance in treated wells compared to the untreated control indicates biofilm disruption.
-
Protocol 3: In Vivo Antifungal Efficacy in a Murine Model of Disseminated Candidiasis
This protocol outlines a general procedure for assessing the in vivo efficacy of a novel antifungal agent. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Candida albicans strain
-
Test antifungal compound
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., fluconazole)
-
YPD agar plates
Experimental Workflow:
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans as described in Protocol 1 and adjust the concentration to the desired level for infection (e.g., 1 x 10⁶ cells/mL).
-
Infect mice via intravenous (tail vein) injection with the fungal suspension.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Begin treatment at a specified time post-infection (e.g., 2-24 hours).
-
Administer the treatments daily for a defined period (e.g., 7 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint Analysis:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Survival curves are then generated and analyzed.
-
Fungal Burden Study: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (typically kidneys, as they are a primary target in disseminated candidiasis). Homogenize the organs in sterile saline, perform serial dilutions, and plate on YPD agar. After incubation, count the colony-forming units (CFUs) to determine the fungal burden per gram of tissue. A significant reduction in fungal burden in the treated groups compared to the vehicle control indicates in vivo efficacy.[16]
-
Conclusion
The development of new antifungal agents is a critical endeavor in the face of growing resistance and the vulnerability of immunocompromised populations. The protocols and information presented here provide a framework for the systematic evaluation of novel antifungal compounds, from determining their in vitro potency and mechanism of action to assessing their in vivo efficacy. By targeting novel fungal-specific pathways, as exemplified by Fosmanogepix, Ibrexafungerp, and Olorofim, the field is poised to deliver a new generation of much-needed antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of (1H-Imidazol-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (1H-Imidazol-4-yl)methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The accurate determination of its concentration and purity is crucial for quality control and regulatory compliance. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of this compound, offering high resolution and sensitivity.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a suitable choice.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 10-160 µg/mL)[1].
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point could be an isocratic elution with a mixture of buffer (e.g., 0.06% v/v trifluoroacetic acid) and organic modifiers (e.g., methanol and acetonitrile in a ratio of 60:30:10 v/v/v)[1][2].
-
Column Temperature: 30 °C.
-
Detection Wavelength: A photodiode array detector can be used to scan for the optimal wavelength. Based on the imidazole structure, a wavelength of around 215-235 nm is expected to provide good sensitivity[1][2].
-
Injection Volume: 20 µL[2].
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
The method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: HPLC-UV Method Validation
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of this compound.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | - | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL[1] |
| Specificity | No interference at the retention time of the analyte | Baseline resolution from potential impurities |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Experimental Protocol
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Preparation of Solutions:
-
Accurately weigh the this compound sample and a suitable internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).
-
Ensure a flat baseline and correct phasing of the spectrum.
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Method Validation
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Accuracy (% Purity) | Comparison with a certified reference material or another validated method | Difference of < 2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | < 0.5% |
| - Intermediate Precision | ≤ 1.5% | < 1.0% |
| Specificity | Resolution of analyte and internal standard signals | Baseline resolution |
| LOD/LOQ | Dependent on instrument and experimental parameters | Typically in the low mg/mL range |
Workflow Diagram: qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Potentiometric Titration
Potentiometric titration is a classic and cost-effective method for the assay of acidic or basic compounds. For this compound, a titration with a strong base can be employed.
Experimental Protocol
Instrumentation and Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of water and ethanol)
-
This compound sample
Procedure:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent.
-
Immerse the pH electrode in the solution and start stirring.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
The endpoint is determined from the inflection point of the titration curve (or by calculating the first derivative).
Data Analysis:
-
Calculate the amount of this compound in the sample based on the volume of NaOH consumed at the equivalence point.
Data Presentation: Potentiometric Titration Method Validation
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Accuracy (% Assay) | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | < 0.5% |
| Specificity | Clear inflection point | Well-defined endpoint |
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the quantification (e.g., purity assessment, assay in a formulated product).
References
Safe handling and storage procedures for (1H-Imidazol-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Imidazol-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring an imidazole ring, a fundamental moiety in numerous biologically active molecules. This structural motif is present in the amino acid histidine, the neurotransmitter histamine, and a wide range of pharmaceuticals.[1] Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents, including but not limited to kinase inhibitors and peptidomimetics.[2] Its hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, facilitating its use in various experimental settings.
This document provides detailed procedures for the safe handling, storage, and application of this compound in a research and development environment.
Physicochemical and Safety Data
A summary of the key physicochemical and safety data for this compound is presented below. This information is compiled from various safety data sheets (SDS) and chemical suppliers.
| Property | Value | References |
| CAS Number | 32673-41-9 | [3][4][5] |
| Molecular Formula | C₄H₇ClN₂O | [3][5][6] |
| Molecular Weight | 134.56 g/mol | [3][5][6] |
| Appearance | Off-white to yellow or light brown crystalline solid | [5] |
| Melting Point | 110 °C | [5] |
| Solubility | Water: 50 mg/mL | [5] |
| Storage Temperature | 2-8°C | [5] |
| Stability | Hygroscopic | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [6] |
Safe Handling and Storage Procedures
Adherence to strict safety protocols is paramount when handling this compound to minimize risk to personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber). Inspect for degradation before use. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling Procedures
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols. Eyewash stations and safety showers must be readily accessible.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Dispensing: When weighing and dispensing the solid, do so in a designated area, taking care to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
Storage Procedures
-
Container: Store in a tightly closed container to prevent moisture absorption, as the compound is hygroscopic.[5]
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Storage Area: Store in a dry, well-ventilated area away from incompatible substances.
First-Aid Measures
-
If Inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not dispose of down the drain.
Experimental Protocols
This compound is a versatile building block. Below are representative protocols for its use in chemical synthesis and for assessing its physicochemical properties.
Protocol for N-Alkylation of (1H-Imidazol-4-yl)methanol
This protocol describes a general procedure for the N-alkylation of the imidazole ring, a common step in the synthesis of more complex molecules.
Objective: To introduce an alkyl group onto one of the nitrogen atoms of the imidazole ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous solvent (e.g., DMF).
-
Add the base (2.0-2.2 equivalents). If using a strong base like NaH, exercise extreme caution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Workflow for N-Alkylation
Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of the compound under various conditions, which is critical in drug development.
Objective: To evaluate the chemical stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (solid)
-
Controlled environment chambers (for temperature and relative humidity control)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Vials for sample storage
Procedure:
-
Sample Preparation: Place accurately weighed samples of this compound into vials. Prepare a sufficient number of samples for each time point and condition.
-
Storage Conditions: Place the samples in controlled environment chambers at various temperature and relative humidity (RH) conditions.
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis:
-
At each time point, dissolve a sample in a suitable solvent to a known concentration.
-
Analyze the sample by a validated, stability-indicating HPLC method to determine the purity of the compound.
-
Identify and quantify any degradation products.
-
-
Data Presentation: Summarize the purity data in a table for easy comparison across different conditions and time points.
| Storage Condition | Time Point (Months) | Purity (%) | Appearance |
| Initial (T=0) | 0 | ||
| 25°C / 60% RH | 1 | ||
| 3 | |||
| 6 | |||
| 40°C / 75% RH | 1 | ||
| 3 | |||
| 6 |
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.
Materials:
-
This compound (solid)
-
Purified water (or relevant buffer, e.g., PBS)
-
Shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC/UPLC) for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water or buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter that does not bind the compound.
-
-
Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the compound using a validated analytical method.
-
Replicates: Perform the experiment in triplicate.
Application in Drug Discovery: Imidazole Derivatives as Kinase Inhibitors
The imidazole scaffold is a key component of many kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors typically function by competing with ATP for binding to the kinase domain of a specific protein kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This compound can serve as a starting material for the synthesis of such inhibitors.
Signaling Pathway: Generic Kinase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. This compound | 32673-41-9 | Benchchem [benchchem.com]
- 5. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]
- 6. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Imidazole-Containing Ligands for Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various imidazole-containing ligands, which are crucial components in modern metal catalysis. The protocols cover the preparation of N-Heterocyclic Carbene (NHC) precursors, bis(imidazole) ligands, and pincer-type ligands, offering a selection of versatile building blocks for the development of novel catalysts.
Introduction
Imidazole and its derivatives are a cornerstone in the design of ligands for transition metal catalysis. Their strong σ-donating properties and the ability to tune their steric and electronic characteristics make them highly effective in a wide range of catalytic transformations.[1][2] This document outlines synthetic procedures for key classes of imidazole-containing ligands, providing researchers with the necessary information to prepare these valuable compounds in the laboratory.
N-Heterocyclic Carbene (NHC) Ligand Precursors
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis, largely due to their strong σ-donor properties which lead to the formation of stable metal complexes.[3] The most common route to NHC-metal complexes involves the synthesis of an imidazolium or imidazolinium salt as the NHC precursor, which is subsequently deprotonated to generate the free carbene for coordination to a metal center.[3][4]
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
A widely used NHC precursor, 1,3-dimesitylimidazolium chloride (IMes·HCl), can be synthesized in a two-step process starting from 2,4,6-trimethylaniline.[5]
Experimental Workflow:
Caption: Synthesis workflow for 1,3-dimesitylimidazolium chloride (IMes·HCl).
Experimental Protocol:
Step 1: Synthesis of the Diimine Intermediate [5]
-
In a 1-liter round-bottom flask, dissolve 54 g (0.4 mol) of 2,4,6-trimethylaniline in 200 ml of methanol.
-
Stir the mixture for 5 minutes to ensure complete dissolution.
-
Add 58 ml (0.2 mol) of a 40% (wt/wt) aqueous solution of glyoxal to the reaction mixture.
-
Add a few drops of formic acid using a Pasteur pipette.
-
Stir the reaction mixture at room temperature for 15 hours. A yellow precipitate will form.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dry the solid under vacuum to obtain the diimine intermediate.
Step 2: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
-
Suspend the dried diimine intermediate from Step 1 in an appropriate solvent (e.g., toluene).
-
Add paraformaldehyde (1.1 equivalents) and ammonium chloride (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with the solvent and dry under vacuum to yield IMes·HCl.
Quantitative Data:
| Product | Starting Materials | Overall Yield | Reference |
| IMes·HCl | 2,4,6-Trimethylaniline, Glyoxal, Paraformaldehyde | ~50% | [5] |
Bis(imidazole) Ligands
Bis(imidazole) ligands are versatile chelating agents capable of forming stable complexes with a variety of metal ions. These ligands have found applications in the development of catalysts for oxidation reactions and as building blocks for metal-organic frameworks (MOFs).[2][6]
Synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole
This protocol describes the synthesis of a carbazole-based bis(imidazole) ligand, which has been utilized in the preparation of inorganic-organic hybrid polyoxometalates with catalytic activity.[6]
Experimental Workflow:
Caption: General synthesis scheme for a carbazole-based bis(imidazole) ligand.
Experimental Protocol (General Procedure):
A general method for the synthesis of N-aryl imidazoles involves a copper-catalyzed Ullman-type coupling reaction.[3]
-
To a reaction vessel, add 3,6-diamino-9H-carbazole (1 equivalent), imidazole (2.2 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., a diamine, 20 mol%).
-
Add a base (e.g., K2CO3, 2.5 equivalents) and a high-boiling point solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bis(imidazole) ligand.
Quantitative Data:
| Product | Application | Metal Complex | Catalytic Activity | Reference |
| 3,6-Di(1H-imidazol-1-yl)-9H-carbazole | Catalysis | [NiL2(Mo2O7)] | Selective oxidation of thioethers | [6] |
Pincer-Type Bis(benzimidazolin-2-ylidene) Palladium Complexes
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. Imidazole-based pincer ligands, particularly those featuring NHC donors, have been successfully employed in various catalytic C-C coupling reactions.[7]
Synthesis of [Pd(L)Br] Pincer Complexes
This protocol outlines the synthesis of pincer-type palladium complexes from xylene-bridged bisbenzimidazolium salts.[7]
Experimental Workflow:
Caption: Synthesis of a pincer-type bis(benzimidazolin-2-ylidene) palladium complex.
Experimental Protocol: [7]
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the xylene-bridged bisbenzimidazolium salt (e.g., 2,6-bis(N-ethyl-N'-methylenebenzimidazolium)-1-bromophenylene dibromide, 1 equivalent) in a suitable dry solvent (e.g., THF or toluene).
-
In a separate flask, dissolve tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3], 0.5 equivalents) in the same solvent.
-
Add the palladium precursor solution to the imidazolium salt solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Monitor the formation of the pincer complex, which may precipitate from the reaction mixture.
-
If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data and Catalytic Applications:
| Pincer Complex | Catalytic Reaction | Substrates | Yield | Reference |
| [Pd(L)Br] (L = 2,6-bis(N-alkyl-N'-methylenebenzimidazolin-2-ylidene)phenylene) | Heck Coupling | Aryl bromides, Styrene | High yields | [7] |
| [Pd(L)Br] (L = 2,6-bis(N-alkyl-N'-methylenebenzimidazolin-2-ylidene)phenylene) | Suzuki Coupling | Aryl bromides, Phenylboronic acid | High yields | [7] |
Conclusion
The protocols detailed in these application notes provide a solid foundation for the synthesis of a diverse range of imidazole-containing ligands. These ligands are instrumental in the development of highly active and selective metal catalysts for a multitude of organic transformations. The provided workflows, experimental details, and quantitative data are intended to facilitate the work of researchers in academia and industry, enabling the exploration of new catalytic systems and their applications in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole-based bis-imidazole ligand-involved synthesis of inorganic–organic hybrid polyoxometalates as electrochemical sensors for detecting bromate and efficient catalysts for selective oxidation of thioether - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1H-Imidazol-4-yl)methanol hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods include the reduction of a 4-imidazolecarboxylic acid ester and the reaction of 1,3-dihydroxyacetone with formaldehyde. The choice of route often depends on the availability of starting materials and desired scale.
Q2: What are the critical parameters influencing the yield of the synthesis?
A2: Key factors that significantly impact the yield include the purity of starting materials, precise control of reaction temperature, the choice of catalyst and solvent, and the pH during work-up and extraction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the optimal reaction time.
Q4: What is the recommended method for purifying the final product?
A4: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol. For the hydrochloride salt, precipitation from a solution by adding a source of HCl (e.g., HCl in diethyl ether or dioxane) is a common and effective purification step. Column chromatography can also be employed if significant impurities are present.
Q5: My final product is an oil and difficult to handle. What can I do?
A5: The free base form of (1H-Imidazol-4-yl)methanol can be an oil or a low-melting solid. Converting it to its hydrochloride salt will typically yield a more stable and crystalline solid that is easier to handle and store.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | If using a hydride-based reducing agent (e.g., Lithium Aluminum Hydride), ensure it is fresh and has been stored under anhydrous conditions. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all starting material has been consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions. |
| Unsuitable Solvent | Ensure the solvent is anhydrous, especially for reactions involving water-sensitive reagents like LAH. |
| Incorrect pH during Work-up | The product's solubility is pH-dependent. Carefully adjust the pH during extraction and precipitation to ensure maximum recovery. For the hydrochloride salt, acidification is a critical step for precipitation. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of Di-hydroxymethylated Byproducts | This can occur if excess formaldehyde is used or if reaction conditions favor further reaction on the imidazole ring. Use a strict 1:1 molar ratio of the imidazole precursor to the hydroxymethylating agent. |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time. |
| Side Reactions | Side reactions can be minimized by maintaining the optimal reaction temperature. Excessive heat can lead to decomposition and the formation of colored byproducts. |
| Ineffective Purification | If impurities persist after initial purification, consider an alternative method. If recrystallization is insufficient, column chromatography with an appropriate eluent system may be necessary. |
Data Presentation: Impact of Reducing Agent on Yield
The following table summarizes the yield of 4-(hydroxymethyl)-5-methylimidazole hydrochloride, a close analog of the target compound, using different alkali metals in the reduction of the corresponding 4-imidazolecarboxylic acid ester in liquid ammonia. This data provides insight into how the choice of reducing agent can impact the reaction's efficiency.
| Reducing Agent | Yield (%) | Reference |
| Sodium (Na) | 98% | U.S. Patent 4,063,023 |
| Lithium (Li) | 78% | U.S. Patent 4,063,023 |
| Calcium (Ca) | 98% | U.S. Patent 4,063,023 |
Note: The data presented is for a structurally related compound and should be used as a general guide for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Reduction of a 4-Imidazolecarboxylic Acid Ester
This protocol is adapted from a general method for reducing imidazolecarboxylic acid esters.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Alkali metal (e.g., Sodium or Calcium)
-
Anhydrous liquid ammonia
-
Anhydrous ethanol or isopropanol
-
Hydrogen chloride (gas or solution in an appropriate solvent)
-
Acetone
Procedure:
-
In a flask equipped for reactions at low temperatures and under an inert atmosphere, condense anhydrous liquid ammonia.
-
Carefully add the alkali metal (e.g., sodium, 4.87 moles per mole of ester) in small portions to the liquid ammonia at -35°C to -50°C.
-
To this solution, add a solution of ethyl 1H-imidazole-4-carboxylate in an alcohol like ethanol.
-
After the reaction is complete (as monitored by TLC), quench the reaction by the cautious addition of a proton source like ammonium chloride.
-
Allow the ammonia to evaporate.
-
Acidify the residue with hydrogen chloride to a pH of approximately 1.
-
Filter off any inorganic salts.
-
Concentrate the filtrate to a slurry and add acetone to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to obtain this compound.
Protocol 2: Synthesis from 1,3-Dihydroxyacetone and Formaldehyde
Materials:
-
1,3-Dihydroxyacetone
-
Formaldehyde (aqueous solution)
-
Ammonium nitrate or another source of ammonia
-
Catalyst (e.g., a copper salt)
-
A suitable solvent (e.g., a mixture of acetonitrile and ethanol)
-
Base (e.g., sodium ethoxide)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 1,3-dihydroxyacetone and formaldehyde in the solvent system.
-
Add the ammonia source and the catalyst.
-
Adjust the pH to approximately 10 with the base and heat the reaction mixture (e.g., at 60°C) for several hours.
-
Upon reaction completion, cool the solution and adjust the pH to 2 by the dropwise addition of concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizations
Common side reactions in the synthesis of imidazole derivatives
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski synthesis is resulting in a very low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields are a known issue with the traditional Debus-Radziszewski synthesis.[1] Several factors can contribute to this problem, including suboptimal reaction conditions, purity of starting materials, and inefficient catalysts.
Troubleshooting Steps:
-
Reaction Conditions: Elevated temperatures are typically required. Ensure your reaction is heated sufficiently, often to reflux in a solvent like glacial acetic acid or ethanol.[2][3] Modern approaches often use microwave irradiation, which can dramatically reduce reaction times from hours to minutes and significantly improve yields.[3][4]
-
Ammonia Source: Ammonium acetate is a common source of ammonia. Using it in excess can help drive the reaction forward.[3] Some protocols suggest that urea can also be a suitable substitute for ammonia.
-
Catalyst Choice: While the reaction can proceed without a dedicated catalyst, various catalysts have been shown to improve yields significantly. Experimenting with different catalysts can be beneficial.
-
Purity of Reactants: Ensure that your starting materials, particularly the 1,2-dicarbonyl compound (e.g., benzil) and the aldehyde, are of high purity as impurities can lead to unwanted side reactions.
Q2: I am observing significant oxazole formation as a byproduct in my Van Leusen imidazole synthesis. How can I prevent this?
A2: The formation of an oxazole is the most common and well-understood side reaction in the Van Leusen synthesis.[5][6][7] This occurs when the aldehyde reacts with tosylmethyl isocyanide (TosMIC) before the formation of the aldimine.
Solution: The key to preventing oxazole formation is to ensure the complete formation of the aldimine intermediate before introducing the TosMIC reagent.[5] The reaction should be performed as a three-component reaction in a stepwise manner: first, condense the aldehyde and the primary amine to form the imine, and only then add the TosMIC. The water generated during imine formation does not typically interfere with the subsequent cycloaddition.[5]
Q3: During the workup of my reaction, I've isolated an unexpected compound identified as a 2-aroyl-4(5)-arylimidazole. What reaction conditions favor the formation of this byproduct?
A3: The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in certain imidazole syntheses. The prevalence of this side product is highly dependent on the specific reaction conditions employed. While detailed quantitative data is sparse, it is understood that factors such as the choice of solvent, temperature, and the nature of the starting materials can influence this pathway. To minimize its formation, careful optimization of the reaction conditions is necessary. This includes monitoring the reaction progress closely (e.g., by TLC) and adjusting parameters to favor the desired cyclization pathway.
Troubleshooting Guides & Data
Debus-Radziszewski Synthesis: Optimizing Yields
The Debus-Radziszewski reaction, while versatile, is often plagued by low yields under conventional heating.[1] The following table summarizes various approaches to optimize the synthesis of 2,4,5-trisubstituted imidazoles.
| Parameter | Conventional Method | Optimized/Alternative Method | Effect on Yield & Reaction Time | Reference |
| Heating | Reflux in glacial acetic acid or ethanol (hours) | Microwave Irradiation (1-3 minutes, solvent-free) | Dramatically increases yield (often >90%) and reduces reaction time. | [3][4] |
| Solvent | Ethanol, Methanol, Acetic Acid | Glycerol (at 90 °C) | Glycerol acts as a green solvent and can improve yields compared to traditional polar protic solvents where reactants may have lower solubility. | [3] |
| Catalyst | None or Glacial Acetic Acid | Lactic Acid (biodegradable) | Reported to give yields up to 92%. | [1] |
| Silicotungstic Acid (7.5 mol%) | Yields reported up to 94%. | |||
| Urea-ZnCl₂ (low-melting mixture) | Provides excellent yields and the eutectic solvent can be reused. | |||
| Diethyl Ammonium Hydrogen Phosphate (Brønsted acidic ionic liquid) | Acts as a reusable catalyst under solvent-free conditions, leading to excellent yields and short reaction times. | [8] |
Van Leusen Synthesis: Minimizing Oxazole Formation
The critical factor in preventing the major side reaction in the Van Leusen synthesis is procedural. The reaction must be conducted in a way that favors imine formation prior to the addition of TosMIC.
| Procedural Step | Incorrect (Favors Oxazole Byproduct) | Correct (Favors Imidazole Product) | Rationale | Reference |
| Reagent Addition | Aldehyde, amine, and TosMIC are mixed together simultaneously. | 1. Aldehyde and amine are mixed and stirred to form the aldimine in situ. 2. TosMIC is added to the pre-formed aldimine. | This stepwise approach ensures the aldehyde is consumed in the formation of the imine, making it unavailable to react with TosMIC to form the oxazole side product. | [5] |
| Reaction Type | True one-pot, multi-component reaction. | A three-component reaction performed sequentially. | Although often called a three-component reaction, it is mechanistically a stepwise process for successful imidazole synthesis. | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol provides a rapid and high-yield synthesis using microwave irradiation under solvent-free conditions.[3]
Materials:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Glacial acetic acid (catalytic amount, e.g., 2 drops)
Procedure:
-
Place benzil, benzaldehyde, and ammonium acetate in a microwave-safe vessel (e.g., a borosilicate beaker).
-
Add a catalytic amount of glacial acetic acid.
-
Mix the components thoroughly with a glass rod.
-
Place the vessel in a microwave oven and irradiate at a power of 180-300W. The reaction is typically complete within 1-3 minutes.[3][4]
-
Monitor the reaction progress by TLC until the starting materials have disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water (approx. 50-70 mL) to precipitate the product.[3]
-
If acetic acid was used, neutralize the solution with ammonium hydroxide to facilitate precipitation.[9]
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain purified 2,4,5-triphenylimidazole.
Protocol 2: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
This protocol is designed to minimize the formation of the oxazole byproduct by ensuring the in situ formation of the aldimine before the addition of TosMIC.[5]
Materials:
-
Aldehyde (1 equiv.)
-
Primary Amine (1 equiv.)
-
Tosylmethyl isocyanide (TosMIC) (1 equiv.)
-
Base (e.g., K₂CO₃, 2 equiv.)
-
Solvent (e.g., Methanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in the chosen solvent.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the aldimine.
-
Add the base (e.g., K₂CO₃) to the reaction mixture.
-
Add the TosMIC reagent to the mixture containing the pre-formed aldimine.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams of Pathways and Workflows
Caption: Debus-Radziszewski reaction pathway and factors leading to side products.
Caption: Competing reaction pathways in the Van Leusen synthesis.
Caption: A logical workflow for troubleshooting common imidazole synthesis issues.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jetir.org [jetir.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 9. Synthesis of triphenyl imidazole | PDF [slideshare.net]
Purification challenges of (1H-Imidazol-4-yl)methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with (1H-Imidazol-4-yl)methanol hydrochloride.
Troubleshooting Guides
Column Chromatography
A primary method for the purification of (1H-Imidazol-4-yl)methanol is column chromatography. However, its polar and basic nature can present challenges.
| Issue | Potential Cause | Suggested Solution |
| Poor Separation / Streaking | The basic imidazole nitrogen interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to improve peak shape and reduce tailing. |
| Product Does Not Elute | The eluent system is not polar enough to displace the highly polar compound from the stationary phase. | Gradually increase the polarity of the mobile phase. A common gradient is from dichloromethane to a mixture of dichloromethane and methanol. |
| Co-elution of Impurities | Impurities have similar polarity to the target compound. | Optimize the solvent system through systematic TLC analysis with various solvent mixtures of differing polarity and composition. Consider using a different stationary phase if silica gel does not provide adequate separation. |
Recrystallization
Recrystallization is an effective technique for purifying solid this compound, but selecting the right conditions is crucial.
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution above its melting point. This can occur if the solution is too concentrated or cools too quickly. | Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote crystallization over oiling. |
| No Crystal Formation | The solution is supersaturated, or too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, add a seed crystal of the pure compound. If too much solvent was used, carefully evaporate a portion of the solvent and attempt to cool again.[1] |
| Low Recovery | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the collected crystals. |
| Crystals Crash Out Too Quickly | The solution is too concentrated, leading to the trapping of impurities within the crystal lattice. | Use slightly more solvent to dissolve the compound and allow for slower cooling to form larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route. For instance, if prepared by the reduction of a 4-imidazolecarboxylic acid ester, impurities may include unreacted starting material and ammonium chloride.[2] Another potential impurity is the formation of bis-4-imidazolyl methyl ethers, which can form as by-products during synthesis or upon heating.[3]
Q2: What is the recommended storage condition for this compound to prevent degradation?
A2: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. The imidazole moiety can be susceptible to oxidation and photodegradation.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.
Q3: The free base of (1H-Imidazol-4-yl)methanol is an oil. How can I handle it for purification?
A3: It is common for the free base to be a low-melting solid or an oil, which can complicate handling and purification. Converting the free base to its hydrochloride salt is a standard and effective strategy. This is typically achieved by dissolving the purified free base in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in a compatible solvent to precipitate the stable, crystalline hydrochloride salt.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of the imidazole ring, potential degradation pathways include:
-
Oxidation: The imidazole ring can undergo oxidation, especially when exposed to air and light.[4]
-
Photodegradation: Imidazole compounds can be sensitive to light, leading to the formation of various degradation products.[4]
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis, although this is less common for the imidazole ring itself compared to other functional groups.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of (1H-Imidazol-4-yl)methanol using silica gel chromatography.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column.
-
Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. To mitigate streaking, add 0.5% triethylamine to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: A mixture of ethanol and diethyl ether or isopropanol and acetone can be effective. The compound should be soluble in the more polar solvent (ethanol/isopropanol) and insoluble in the less polar solvent (diethyl ether/acetone).
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.
-
Crystallization: While the solution is still warm, slowly add the less polar solvent until the solution becomes slightly cloudy (the point of saturation). Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
Data Presentation
Table 1: Representative HPLC Conditions for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Note: This is a starting point for method development and may require optimization.
Visualizations
Caption: A flowchart of the column chromatography purification process.
Caption: A decision-making diagram for troubleshooting recrystallization.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents [patents.google.com]
- 3. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazole Alkylation
Welcome to the technical support center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of N-alkylated imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps[1]:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, which results in the formation of a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The newly formed imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (such as an alkyl halide). This displaces the leaving group and forms the final N-alkylated imidazole product.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in imidazole N-alkylation can be attributed to several factors, with incomplete deprotonation of the imidazole ring being a primary cause, as it reduces the ring's nucleophilicity.[1] The reactivity of the alkylating agent and the specific reaction conditions are also critical.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For imidazoles or alkylating agents that are less reactive, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1]
-
Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ has been reported to be highly effective.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used because they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Ensure the purity of the alkylating agent and that it has not degraded.
-
-
Optimize Reaction Temperature:
-
If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate.
-
It is recommended to systematically increase the temperature while monitoring the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Q3: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1] This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize dialkylation.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material has been consumed.[1][2]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[2]
Q4: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?
Achieving regioselectivity is a primary challenge in the N-alkylation of unsymmetrical imidazoles, as alkylation can occur at either of the two nitrogen atoms, often leading to a mixture of isomers that can be difficult to separate.[3][4]
Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[1][5]
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][3]
-
Protecting Groups: For complex syntheses where high regioselectivity is critical, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[1]
-
Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio.[1][3]
Q5: What are some common side reactions to be aware of?
Besides dialkylation and poor regioselectivity, other potential side reactions include:
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 65 |
| Ethyl bromoacetate | Cs₂CO₃ | CH₃CN | 12 | 75 |
| Ethyl bromoacetate | Cs₂CO₃ | DMF | 12 | 88 |
Table 2: Effect of Temperature on the Regioselectivity of Alkylation of 4(5)-Nitro-1H-imidazoles [6]
| Alkylating Agent | Temperature (°C) | Major Isomer |
| Benzyl chloride | 75 | 5-nitro |
| Benzyl chloride | 140 | 4-nitro |
| Allyl bromide | 75 | 5-nitro |
| Allyl bromide | 140 | 4-nitro |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃) [1]
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Quenching: Carefully quench the filtrate by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH) [1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask.
-
Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Work-up: Follow steps 6-8 from Protocol 1.
Mandatory Visualization
Caption: A general experimental workflow for the N-alkylation of imidazole.
Caption: A logical workflow for troubleshooting low yields in imidazole alkylation.
Caption: Strategies to control common side reactions in imidazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (1H-Imidazol-4-yl)methanol hydrochloride Degradation Pathways in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of (1H-Imidazol-4-yl)methanol hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, the primary anticipated degradation pathways for this compound involve the imidazole ring and the methanol substituent. The main pathways are predicted to be:
-
Oxidation: The primary alcohol (methanol group) can be oxidized to form the corresponding aldehyde (1H-imidazole-4-carbaldehyde) and subsequently the carboxylic acid (1H-imidazole-4-carboxylic acid). The imidazole ring itself is also susceptible to oxidative degradation, which can lead to ring-opening products.[1][2]
-
Hydrolysis: While the imidazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures can potentially lead to its cleavage.[3][4]
-
Photodegradation: Imidazole derivatives can be sensitive to light.[5] Exposure to UV or high-intensity visible light may induce photolytic degradation, potentially leading to complex mixtures of degradants.
-
Thermal Degradation: High temperatures can promote the degradation of the molecule, likely through oxidation and other complex reactions.[6][7]
Q2: What are the recommended stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[8] Typical stress conditions to investigate the degradation of this compound include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solution at elevated temperatures (e.g., 60-80 °C) in the dark.
-
Photodegradation: Exposing the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[9][10] This method should be capable of separating the parent compound from all its degradation products. A reversed-phase C18 column is often a good starting point.[11] Detection is typically performed using a UV detector. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or minimal degradation observed (<5%) | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study.[12] |
| Excessive degradation (>20-30%) | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[8] |
| Poor peak shape in HPLC (tailing, fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH.- Reduce the sample concentration or injection volume.- Use a new column or a different stationary phase.[13] |
| Mass imbalance in HPLC analysis | - Degradation products are not UV active.- Volatile degradation products have formed.- Degradants are not eluting from the column. | - Use a mass spectrometer (LC-MS) for detection.- Employ a universal detector like a Charged Aerosol Detector (CAD).- Modify the HPLC method (e.g., change the mobile phase gradient) to ensure elution of all compounds.[14] |
| Appearance of unexpected peaks in control samples | Contamination of the solvent, glassware, or the compound itself. | Use high-purity solvents and thoroughly clean all glassware. Verify the purity of the starting material. |
Quantitative Data Summary
| Stress Condition | Parameter | Value | Degradation Product(s) Identified |
| Acidic Hydrolysis (e.g., 1 M HCl, 60 °C) | % Degradation at 24h | User Data | User Data |
| Basic Hydrolysis (e.g., 1 M NaOH, 60 °C) | % Degradation at 24h | User Data | User Data |
| Oxidative Degradation (e.g., 30% H₂O₂, RT) | % Degradation at 8h | User Data | 1H-imidazole-4-carbaldehyde, 1H-imidazole-4-carboxylic acid |
| Thermal Degradation (e.g., 80 °C in solution) | % Degradation at 48h | User Data | User Data |
| Photolytic Degradation (e.g., ICH Q1B) | % Degradation after exposure | User Data | User Data |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. It should be adapted based on the specific experimental setup and analytical instrumentation.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.[8]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C in a light-protected container.
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
- 1. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. irjpms.com [irjpms.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting low yield in Vilsmeier-Haack formylation of imidazoles
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the Vilsmeier-Haack formylation of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The reaction typically uses a substituted formamide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the active formylating agent.[3]
Q2: Why is this reaction suitable for imidazoles?
Imidazoles are electron-rich heterocyclic compounds, making them excellent substrates for electrophilic substitution reactions.[4] The Vilsmeier reagent, although a weak electrophile, reacts efficiently with activated rings like imidazole to produce imidazole-carbaldehydes, which are valuable precursors in medicinal chemistry.[5][6]
Q3: What is the "Vilsmeier Reagent"?
The Vilsmeier reagent is the active electrophile in the reaction. It is a chloroiminium salt, also known as (chloromethylene)dimethyliminium chloride, which is typically generated in situ from the reaction between DMF and POCl₃.[3][7] This reagent is what attacks the imidazole ring to initiate the formylation.
Q4: What is the general mechanism of the Vilsmeier-Haack reaction on an imidazole?
The mechanism involves three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[8]
-
Electrophilic Attack: The electron-rich C4 or C5 position of the imidazole ring attacks the Vilsmeier reagent, forming an iminium ion intermediate.
-
Hydrolysis: An aqueous workup hydrolyzes the iminium intermediate to yield the final imidazole-carbaldehyde.[3]
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to poor outcomes in the formylation of imidazoles. A logical troubleshooting workflow is presented below.
Problem 1: Little to No Product is Formed
Q: My TLC/LCMS analysis shows only unreacted starting material. What went wrong?
A: This issue typically points to an inactive Vilsmeier reagent or insufficient reactivity.
-
Cause 1: Deactivated Vilsmeier Reagent. The chloroiminium ion is highly sensitive to moisture. Any water present in the DMF or glassware will quench it. Old DMF can also decompose to dimethylamine, which consumes the reagent.
-
Solution: Always use anhydrous DMF from a freshly opened bottle or one that has been properly stored over molecular sieves. Ensure all glassware is flame- or oven-dried immediately before use. Prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it promptly.[7]
-
-
Cause 2: Low Substrate Reactivity. Imidazoles with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂R) on the ring or the N-substituent are less nucleophilic and react sluggishly.[9]
-
Solution: For deactivated substrates, more forcing conditions are necessary. Increase the reaction temperature after the initial addition, often to 70–100 °C, and extend the reaction time (from a few hours to overnight).[9] Using a larger excess of the Vilsmeier reagent (2-3 equivalents) can also drive the reaction to completion.
-
-
Cause 3: Insufficient Temperature. While reagent formation must be cold, the formylation step itself may require heat, depending on the substrate. Reactions left at room temperature may not proceed for less reactive imidazoles.
-
Solution: After adding the imidazole solution to the Vilsmeier reagent at 0 °C, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring by TLC.[9]
-
Problem 2: The Reaction is Sluggish and/or Gives a Low Yield
Q: The reaction works, but I only get a 20-30% yield. How can I improve it?
A: Low conversion suggests the reaction conditions are suboptimal for your specific substrate.
-
Cause 1: Incorrect Stoichiometry. Using too little Vilsmeier reagent will result in incomplete conversion.
-
Solution: The standard recommendation is to use 1.2 to 1.5 equivalents of POCl₃ relative to DMF and 1.5 to 2.0 equivalents of the formed reagent relative to the imidazole substrate. For difficult substrates, this can be increased.
-
-
Cause 2: Suboptimal Temperature or Time. As mentioned, many imidazoles require heating to achieve a good conversion rate. A reaction time of 2-4 hours might be insufficient.
-
Solution: Systematically study the effect of temperature. After the initial addition at 0 °C, try running the reaction at room temperature, 60 °C, 80 °C, and 100 °C, taking aliquots to monitor progress. Some reactions may need to be refluxed overnight.[9]
-
Problem 3: Formation of a Dark, Tarry Residue
Q: After adding my imidazole, the reaction mixture turned black and viscous.
A: This is a classic sign of an exothermic reaction running out of control, leading to polymerization and decomposition of the starting material or product.
-
Cause 1: Uncontrolled Exotherm. The formation of the Vilsmeier reagent and its subsequent reaction with the imidazole can be highly exothermic. Adding reagents too quickly or without adequate cooling can cause the temperature to spike.
-
Solution: Maintain strict temperature control throughout the experiment. Prepare the Vilsmeier reagent in an ice/salt bath to keep the temperature below 5 °C. Add the imidazole substrate solution dropwise, ensuring the internal temperature does not rise significantly.
-
-
Cause 2: Impurities. Impurities in the starting materials or solvents can catalyze side reactions and decomposition at elevated temperatures.
-
Solution: Use purified, high-purity starting materials and anhydrous solvents.
-
Data Presentation
Table 1: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| No Reaction | 1. Wet reagents/glassware. 2. Decomposed DMF. 3. Deactivated imidazole substrate. | 1. Use fresh, anhydrous POCl₃ and DMF; flame-dry all glassware. 2. Use a new bottle of DMF. 3. Increase temperature (70-100 °C), time, and/or excess of Vilsmeier reagent. |
| Low Yield | 1. Insufficient Vilsmeier reagent. 2. Reaction time too short. 3. Reaction temperature too low. | 1. Increase POCl₃/DMF equivalents to 1.5-2.0 relative to substrate. 2. Monitor by TLC and extend reaction time (4-18 hours). 3. After addition at 0 °C, heat the reaction to 60-80 °C.[9] |
| Dark Tarry Mixture | 1. Reaction overheating (uncontrolled exotherm). 2. Impure starting materials. | 1. Maintain cooling (ice bath) during reagent preparation and substrate addition. Add substrate solution dropwise. 2. Purify substrate and use high-purity solvents. |
| Multiple Products | 1. Di-formylation. 2. Product decomposition. | 1. Use a smaller excess of Vilsmeier reagent (1.1-1.2 eq). 2. Avoid excessive heating or prolonged reaction times once the starting material is consumed. |
| Difficult Isolation | 1. Product is water-soluble. 2. Incorrect pH during workup. | 1. Extract with a more polar solvent (e.g., ethyl acetate, DCM) multiple times. Saturate the aqueous layer with NaCl. 2. Carefully neutralize the quench solution with saturated NaHCO₃ or NaOH to pH 7-8 to ensure the product is not in its protonated form. |
Table 2: Expected Effect of Substituents and Conditions on Yield
This table summarizes the expected trends for the formylation at the C4/C5 position of N-1 substituted imidazoles.
| N-1 Substituent (R) | Ring Activating/Deactivating Effect | Expected Reactivity | Typical Conditions | Expected Yield |
| -CH₃, -Alkyl | Weakly Activating | High | 0 °C to 60 °C, 2-4 h | Good to Excellent |
| -Phenyl | Weakly Deactivating (Inductive) | Moderate | 25 °C to 80 °C, 4-8 h | Moderate to Good |
| -Phenyl-OCH₃ (para) | Activating (Resonance) | High | 25 °C to 70 °C, 3-6 h | Good to Excellent |
| -Phenyl-NO₂ (para) | Strongly Deactivating | Low | 80 °C to 100 °C, 6-18 h | Low to Moderate |
| -SO₂R | Strongly Deactivating | Very Low | >100 °C or requires alternative methods | Very Low / No Reaction |
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).
-
Cool the flask in an ice-salt bath to 0–5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes.
-
Crucially, ensure the internal temperature does not exceed 10 °C during the addition.
-
After the addition is complete, stir the resulting colorless or pale-yellow solution for an additional 30-60 minutes at 0–5 °C. The reagent is now ready for use.
Protocol 2: General Formylation of an N-Substituted Imidazole
-
Dissolve the N-substituted imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent like dichloromethane (DCM).
-
Add the imidazole solution dropwise to the freshly prepared Vilsmeier reagent at 0–5 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 70–80 °C) and stir for 2–18 hours. Monitor the reaction's progress periodically by TLC or LCMS.[7]
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it carefully onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold 2M sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel or by recrystallization.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. growingscience.com [growingscience.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Preventing byproduct formation in imidazole synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during imidazole synthesis in a question-and-answer format.
Issue 1: Low Yield and/or Significant Byproduct Formation in Multi-Component Syntheses
Question: I am observing low yields and significant side product formation in my multi-component imidazole synthesis (e.g., Debus-Radziszewski type). How can I improve the selectivity for my desired product?
Answer: Side product formation often arises from competing reaction pathways. The following strategies can help improve selectivity:
-
Optimize Catalyst Loading: The amount of catalyst is critical. For example, in the synthesis of trisubstituted imidazoles using γ-Fe2O3-SO3H, 10 mol% was found to be optimal, with no yield improvement at higher concentrations[1]. It is crucial to perform a catalyst loading study for your specific system to find the optimal balance between reaction rate and selectivity.[1][2]
-
Control Reaction Temperature: Temperature plays a vital role in selectivity. Lowering the temperature may favor the desired kinetic product over thermodynamic side products. Conversely, for some reactions, a higher temperature might be necessary to ensure the desired pathway dominates.[1]
-
Choice of Catalyst: The nature of the catalyst dictates the reaction pathway. For copper-catalyzed reactions, the choice between different salts like CuI and Cu(OAc)2 can influence the outcome and yield.[1] If one catalyst provides poor selectivity, screening other catalysts is a standard approach. Solid acid catalysts (e.g., silica-supported sulfonic acid) and reusable heterogeneous catalysts (e.g., magnetic iron oxide nanoparticles) have also been shown to give excellent yields.[1]
-
Solvent and Base Selection: The choice of solvent and base is critical and highly substrate-dependent. In one study, switching the solvent from acetonitrile to DMA increased the yield from 42% to 70%, and the addition of NaHCO3 as a base further improved it to 76%.[1]
Issue 2: Reaction Turns Dark or Tar-Like, Complicating Purification
Question: My reaction mixture is turning into a dark, tarry mass, making product isolation and purification difficult. What is causing this and how can I prevent it?
Answer: Tar formation is often due to polymerization of starting materials or intermediates, especially aldehydes, or decomposition at high temperatures.
-
Temperature Control: Overheating is a common cause of tarring. Ensure the reaction is not exceeding the optimal temperature. If using a reflux setup, ensure the heating is not too vigorous. High temperatures, especially during vacuum distillation for product isolation, can lead to the formation of a dark, resinous mass.[3]
-
Inert Atmosphere: Some reactions are sensitive to air and moisture. Ensure your reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if required by the protocol.[1]
-
Purity of Reagents: Impurities in starting materials, particularly in aldehydes which can self-condense or polymerize, can initiate side reactions. Use freshly distilled aldehydes where possible.
-
Gradual Addition of Reagents: Adding a reactive reagent, such as an α-halo ketone, dropwise to the reaction mixture can help to control the reaction rate and exotherm, minimizing side reactions.[4]
Issue 3: Poor Yields in the Debus-Radziszewski Synthesis
Question: The Debus-Radziszewski synthesis is known for sometimes giving poor yields. What are the key factors to optimize for this reaction?
Answer: The classic Debus-Radziszewski synthesis can indeed have limitations, but several modifications can significantly improve yields.[5][6][7][8]
-
Ammonia Source: Using ammonium acetate or ammonium carbonate in acetic acid as the ammonia source can lead to markedly improved yields compared to using ammonia directly.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to produce better yields in shorter reaction times compared to conventional heating for the synthesis of 2,4,5-trisubstituted imidazoles.[5]
-
Catalysis: The use of catalysts like Fe3O4 magnetic nanoparticles can increase the electrophilic character of the aldehyde, leading to better yields.[5] These catalysts are often eco-friendly and reusable.
-
Solvent-Free Conditions: For some variations, running the reaction under solvent-free conditions can lead to very good yields.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproduct-forming reactions in imidazole synthesis?
A1: The primary sources of byproducts are often competing condensation and self-condensation reactions. For instance, in the Debus-Radziszewski synthesis, which involves a 1,2-dicarbonyl, an aldehyde, and ammonia, the aldehyde can undergo self-condensation. Similarly, the dicarbonyl compound can react in unintended ways if the reaction conditions are not optimized. In metal-catalyzed syntheses, homocoupling of starting materials can be a significant side reaction.[11]
Q2: How does the choice of starting materials affect the potential for byproduct formation?
A2: The structure and reactivity of the starting materials are critical.
-
Aldehyd Stability: Aldehydes prone to self-polymerization (like formaldehyde) or enolization can lead to a complex mixture of products.
-
Steric Hindrance: Sterically hindered substrates may react slower, sometimes requiring harsher conditions that can promote side reactions. For example, a methyl group at the 6-position of 2-aminopyridine can sterically hinder the reaction.[11]
-
Dicarbonyl Compound: The choice of the 1,2-dicarbonyl compound (e.g., glyoxal, benzil) will influence the final substitution pattern and can affect the reaction's propensity for side reactions.
Q3: Are there "greener" or more environmentally friendly methods for imidazole synthesis that also minimize byproducts?
A3: Yes, significant research has focused on developing more sustainable methods.
-
Ultrasonic Irradiation: The use of ultrasound can accelerate reaction kinetics, which often minimizes byproduct formation and allows for the use of greener solvents.[12] It has been shown to lead to higher yields in shorter reaction times compared to conventional methods.[13]
-
Reusable Catalysts: The use of heterogeneous catalysts, such as silica-supported acid catalysts or magnetic nanoparticles, allows for easy separation and recycling, reducing waste.[1][14][15]
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave assistance, is a key green chemistry principle that can also lead to high yields of the desired imidazole product.[15]
Data & Protocols
Catalyst Loading Optimization
The following table illustrates the impact of catalyst loading on product yield. Optimizing the catalyst amount is a critical step in minimizing side reactions and maximizing efficiency.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| γ-Fe2O3-SO3H | 10 | Ethanol | 95 | [1] |
| γ-Fe2O3-SO3H | >10 | Ethanol | No Improvement | [1] |
| Silicotungstic Acid | 2.5 | Ethanol | Lower Yield | [5] |
| Silicotungstic Acid | 5.0 | Ethanol | Moderate Yield | [5] |
| Silicotungstic Acid | 7.5 | Ethanol | Optimal Yield | [5] |
| Silicotungstic Acid | 10 | Ethanol | No Improvement | [5] |
| FeCl3/SiO2 | 10 mg | Methanol | Decreased Yield | [14] |
| FeCl3/SiO2 | 20 mg | Methanol | 93 | [14] |
Experimental Protocol: High-Yield Synthesis of 2,4-Disubstituted Imidazoles
This protocol is an example of an optimized procedure designed to produce high yields and purity, minimizing the need for column chromatography.[4]
Materials:
-
Benzamidine hydrochloride monohydrate (50 g, 0.29 mol)
-
Potassium bicarbonate (54.4 g, 0.57 mol)
-
4-Methoxyphenacyl bromide (65.3 g, 0.29 mol)
-
Tetrahydrofuran (THF), 825 mL
-
Water, 225 mL
-
Diisopropyl ether, 150 mL
-
Hexanes, 150 mL
Procedure:
-
Setup: Equip a 2-L, three-necked, round-bottomed flask with an addition funnel, reflux condenser, and mechanical stirrer.
-
Initial Mixture: Charge the flask with 500 mL of THF and 125 mL of water. Add the benzamidine hydrochloride monohydrate.
-
Base Addition: Slowly add the potassium bicarbonate portionwise. Caution is advised due to the liberation of carbon dioxide.
-
Reflux: Vigorously heat the reaction mixture to reflux.
-
Reagent Addition: Prepare a solution of 4-methoxyphenacyl bromide in 325 mL of THF and add it dropwise via the addition funnel over 30 minutes while maintaining reflux.
-
Reaction Time: After the addition is complete, continue heating at reflux for 18-20 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture in an ice bath and remove the THF under reduced pressure. Add 100 mL of water and stir the resulting suspension at 50-60°C for 30 minutes.
-
Isolation: Cool the mixture in an ice bath and collect the solids by filtration.
-
Purification: Wash the filter cake with two 100-mL portions of water. Transfer the crude product to a flask and add 150 mL of diisopropyl ether and 150 mL of hexanes. Stir the mixture for 2 hours at room temperature.
-
Final Product: Collect the solids by filtration and dry in a vacuum oven to yield the desired imidazole as an off-white solid (96% yield, >97% purity by HPLC).[4]
Visualizations
Troubleshooting Workflow for Low Imidazole Yield
Caption: A logical workflow for troubleshooting and optimizing imidazole synthesis reactions.
General Byproduct Formation Pathways
Caption: Competing reaction pathways leading to byproduct formation in imidazole synthesis.
Optimized Experimental Workflow
Caption: Step-by-step workflow for a high-yield, high-purity imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SU1747442A1 - Method of imidazole synthesis - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. iiste.org [iiste.org]
- 9. scribd.com [scribd.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (1H-Imidazol-4-yl)methanol Hydrochloride in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1H-Imidazol-4-yl)methanol hydrochloride in aqueous buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous buffers is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Imidazole compounds, in general, can be susceptible to degradation under certain conditions. The hydrochloride salt form is typically used to enhance aqueous solubility and stability compared to the free base.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the aqueous buffer is a critical factor. Imidazole-containing compounds can be susceptible to both acid- and base-catalyzed hydrolysis, with base-catalyzed hydrolysis often being more significant. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application. Generally, neutral to slightly acidic conditions may offer better stability.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemistry of the imidazole ring and the methanol functional group, the following degradation pathways are possible:
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or metal ions.[2][3] The primary alcohol group can also be oxidized to an aldehyde or a carboxylic acid.
-
Hydrolysis: While the imidazole ring itself is relatively stable to hydrolysis, extreme pH conditions can potentially lead to ring-opening.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of imidazole moieties.[2][4] It is advisable to protect solutions from light.
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: To ensure the stability of your stock solutions, it is recommended to:
-
Store solutions at low temperatures, such as 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage.[1]
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Prepare fresh working solutions for each experiment to minimize degradation.[1]
-
Consider using deoxygenated buffers if oxidative degradation is a concern.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound potency or activity over time. | Degradation of the compound in the aqueous buffer. | 1. Prepare fresh solutions before each experiment. 2. Review storage conditions (temperature, light protection). 3. Perform a forced degradation study to understand the stability profile under your experimental conditions. 4. Analyze samples by HPLC to quantify the remaining parent compound and detect degradation products. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks to help in their identification. |
| Variability in experimental results between batches. | Inconsistent stability of the compound in solution. | 1. Standardize the preparation and storage of your solutions. 2. Always use freshly prepared solutions or solutions with a confirmed stability period. 3. Check the pH of your buffer before each use. |
| Precipitation of the compound from the buffer. | Poor solubility at the specific pH or concentration. | 1. Confirm the solubility of this compound in your specific buffer system. 2. The hydrochloride salt is generally more water-soluble; ensure you are using this form for aqueous buffers.[1] 3. Consider preparing a concentrated stock solution in a polar organic solvent like DMSO or ethanol and then diluting it into the aqueous buffer, ensuring the final organic solvent concentration is compatible with your assay.[1] |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of this compound in various aqueous buffers is not extensively available in the public domain. Researchers should perform their own stability studies to generate data relevant to their specific experimental conditions. The following table provides a template for summarizing such data.
| Stress Condition | Buffer System | pH | Temperature (°C) | Time (hours) | % Degradation | Degradation Products Observed (if any) |
| Acid Hydrolysis | e.g., 0.1 M HCl | 1.0 | 60 | 24 | Data to be generated | Data to be generated |
| Base Hydrolysis | e.g., 0.1 M NaOH | 13.0 | 60 | 24 | Data to be generated | Data to be generated |
| Oxidative | e.g., 3% H₂O₂ | 7.0 | 25 | 24 | Data to be generated | Data to be generated |
| Thermal | e.g., Phosphate Buffer | 7.4 | 80 | 48 | Data to be generated | Data to be generated |
| Photolytic | e.g., Phosphate Buffer | 7.4 | 25 | 24 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability and identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution (in a suitable buffer, e.g., phosphate buffer pH 7.4) at 80°C.
-
Photolytic Degradation: Expose the stock solution (in a suitable buffer, e.g., phosphate buffer pH 7.4) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A gradient elution may be necessary to separate the parent compound from its degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 210-230 nm for the imidazole ring).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Column Chromatography of Basic Imidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of basic imidazole derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of basic imidazole compounds in a direct question-and-answer format.
Q1: My basic imidazole compound is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?
A1: Peak tailing is the most common problem when purifying basic compounds like imidazoles on standard silica gel.[1] This occurs due to strong secondary interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction causes some molecules to be retained longer than others, resulting in an asymmetric, tailing peak.
Here are several effective solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[3] Triethylamine (TEA) is most common, but ammonia can also be used. This prevents your imidazole compound from strongly binding to the stationary phase.[3][4]
-
Switch to a Different Stationary Phase: If tailing persists, the stationary phase may be the issue. Consider alternatives to acidic silica gel.[3]
-
Deactivate the Silica Gel: You can neutralize the silica gel before use.[5]
Troubleshooting Workflow for Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing.
Q2: I am losing a significant amount of my product during purification. What are the likely causes and solutions?
A2: Product loss during column chromatography of basic imidazoles can stem from several factors:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel stationary phase.[6] This is particularly common with highly basic compounds.
-
Compound Instability: Some imidazole derivatives can be unstable under the acidic conditions of a standard silica gel column, leading to degradation.[6][7]
-
Solution: Test your compound's stability on a small amount of silica gel using a 2D TLC plate before running a column.[7] If it is unstable, switch to a neutral stationary phase like alumina.
-
-
Elution is too slow: The compound may be spread across too many fractions in very low concentrations, making it difficult to detect.[7]
-
Solution: Once the compound begins to elute, you can try increasing the polarity of the eluent more aggressively to speed up elution and concentrate the product into fewer fractions.[7]
-
Q3: My imidazole derivative has very poor solubility in common chromatography solvents. How can I effectively load it onto the column?
A3: Poor solubility is a frequent challenge with planar heterocyclic compounds.[6] If your compound is not soluble in the mobile phase, it will not separate effectively.
-
Solution: Dry-Loading: Instead of dissolving the sample and loading it in a liquid form ("wet-loading"), you can adsorb it onto a small amount of silica gel first. This technique, known as "dry-loading," is ideal for compounds with poor solubility in the chosen eluent.[8] The basic steps involve dissolving your crude product in a suitable solvent (one that dissolves it well), adding a small amount of silica gel, evaporating the solvent completely to get a free-flowing powder, and then carefully adding this powder to the top of your packed column.[8]
Data Summary Tables
Table 1: Recommended Mobile Phase Modifiers for Basic Imidazoles on Silica Gel
| Modifier | Typical Concentration (v/v) | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 1.0% | Neutralizes acidic silanol sites, reduces peak tailing. | [3] |
| Ammonia (aqueous) | 0.1 - 1.0% (in Methanol) | Similar to TEA, acts as a basic modifier. | [3][9] |
| Acetic Acid | Small amount | Can improve solubility in some cases. | [6] |
Table 2: Alternative Stationary Phases for Purifying Basic Compounds
| Stationary Phase | Type | Advantages | Disadvantages | Reference |
| Alumina (Al₂O₃) | Basic or Neutral | Excellent for acid-sensitive or strongly basic compounds; avoids irreversible adsorption. | Can be more reactive; may catalyze reactions. | [3][6] |
| Amino-bonded Silica | Bonded Phase (less acidic) | Reduces strong interactions with basic compounds, improving peak shape. | More expensive than plain silica. | [3] |
| Cyano-bonded Silica | Bonded Phase (less acidic) | Offers different selectivity and reduced acidity compared to bare silica. | Can be less robust than standard silica. | [3] |
| Deactivated Silica Gel | Treated Silica | Standard silica gel treated with a base (e.g., TEA) to neutralize it before packing. | Requires an extra preparation step. | [5] |
Frequently Asked Questions (FAQs)
Q: How can I efficiently remove residual imidazole starting material from my reaction mixture before chromatography?
A: Imidazole is water-soluble and basic. You can exploit these properties in a liquid-liquid extraction workup. Perform an aqueous wash of your organic layer with a dilute acidic solution, such as 1M HCl.[3][10] The acid will protonate the imidazole, forming a salt that is highly soluble in the aqueous phase, effectively removing it from your desired product in the organic layer.[3] Be cautious if your target compound is acid-sensitive.[3]
Q: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A: This indicates you need a more polar mobile phase. You can try a more aggressive solvent system, such as a gradient of methanol in dichloromethane (DCM).[6] For extremely polar compounds, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), might be a more suitable technique.[11]
Q: Can I use column chromatography to separate regioisomers of a substituted imidazole?
A: It can be challenging if the isomers have very similar polarities. Success will depend on finding a solvent system that provides sufficient separation on a TLC plate first. If column chromatography fails, you might consider selective precipitation. By treating a mixture of isomers with a strong acid (like p-toluenesulfonic acid), it may be possible to selectively precipitate one regioisomer as a salt, allowing for its isolation.[12]
Q: What are some alternatives to column chromatography if it proves too difficult for my compound?
A: If your compound is a solid, recrystallization is a powerful purification technique that can yield very pure material, provided a suitable solvent system can be found.[3] Another method for purifying solids is trituration, which involves washing the crude material with a solvent in which your product is insoluble but the impurities are soluble.[9]
Caption: A step-by-step workflow for a typical purification process.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. severe tailing on column - Chromatography Forum [chromforum.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. uhplcs.com [uhplcs.com]
- 12. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of (1H-Imidazol-4-yl)methanol hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: The most prevalent and scalable methods involve the reduction of a 4-imidazolecarboxylic acid ester, typically the ethyl or methyl ester. Another viable, though less common, route is the reduction of 4-imidazolecarboxaldehyde. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Q2: What are the critical process parameters to monitor during the scale-up of the reduction reaction?
A2: Key parameters to control closely include:
-
Temperature: Exothermic reactions, especially with powerful reducing agents like lithium aluminum hydride (LiAlH₄), require careful temperature management to prevent runaway reactions and the formation of by-products.
-
Rate of Reagent Addition: Slow and controlled addition of the reducing agent is crucial for maintaining a safe and consistent reaction temperature.
-
Stirring/Agitation: Efficient mixing is essential to ensure homogenous reaction conditions and prevent localized overheating or concentration gradients, which can lead to incomplete reactions or side product formation.
-
Solvent Purity: The use of anhydrous solvents is critical, as water can react violently with many reducing agents and will quench the reaction, leading to lower yields.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (e.g., the imidazole-4-carboxylate ester), over-reduction products, and by-products from side reactions. One notable by-product that can form, particularly at elevated temperatures, is the corresponding bis(imidazolylmethyl) ether.
Q4: How can the formation of the ether by-product be minimized?
A4: Formation of the bis(imidazolylmethyl) ether is often acid-catalyzed and can occur during workup or if the reaction mixture is heated for prolonged periods. To minimize its formation, it is advisable to maintain a low temperature during the reaction and workup, and to neutralize any excess acid promptly. A patent suggests that reacting the ether by-product with water at an elevated temperature and a controlled pH of about 2.5 to 3 can convert it back to the desired product.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Low Reaction Yield
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh, unopened container of the reducing agent. Ensure proper storage conditions (cool, dry, inert atmosphere). |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, consider extending the reaction time or adding a slight excess of the reducing agent. |
| Sub-optimal Temperature | Ensure the reaction is maintained at the optimal temperature for the chosen reducing agent. For LiAlH₄, reactions are typically started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. |
Product Purification and Isolation Issues
| Problem Encountered | Potential Cause | Suggested Solution |
| Difficulty in Crystallization | The solution may be too dilute or too concentrated. Impurities may be inhibiting crystal formation. | Try to concentrate the solution by carefully removing some of the solvent. If that fails, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If impurities are suspected, an additional purification step (e.g., column chromatography) may be necessary before crystallization. |
| "Oiling Out" During Crystallization | The product is precipitating as a liquid instead of a solid. This can be due to a high concentration of impurities or cooling the solution too quickly. | Try adding a small amount of a co-solvent to increase the solubility of the oil. Allow the solution to cool more slowly to encourage the formation of crystals. |
| Low Purity After Crystallization | Impurities are co-precipitating with the product. | The chosen crystallization solvent may not be optimal. Screen different solvent systems. A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Reduction of Ethyl 4-Imidazolecarboxylate
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
Ethyl 4-imidazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4-imidazolecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (1H-Imidazol-4-yl)methanol.
-
Dissolve the crude product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Comparison of Reducing Agents (Literature Data)
| Reducing Agent | Substrate | Yield | Notes |
| Lithium aluminum hydride | 4-Methyl-5-carbethoxyimidazole | ~60% | Reaction followed by acidification with HCl.[1] |
| Sodium borohydride | Aromatic esters | High yields | Requires high temperatures (e.g., refluxing diglyme). |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
Comparative analysis of different synthetic routes to (1H-Imidazol-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis
(1H-Imidazol-4-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an objective look at their respective advantages and disadvantages, supported by experimental data.
Executive Summary
Three primary synthetic pathways to this compound are evaluated: the reduction of an imidazole-4-carboxylic acid ester, the hydrolysis of a 4-(chloromethyl)imidazole derivative, and a one-pot synthesis from 1,3-dihydroxyacetone. The one-pot synthesis stands out for its high reported yield and purity, making it an attractive option for efficient production. The reduction and hydrolysis routes offer viable alternatives, with their suitability depending on the availability of starting materials and desired scale of production.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reaction Steps | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Reduction | Ethyl Imidazole-4-carboxylate | Lithium Aluminum Hydride (LiAlH₄), HCl | 2 | ~60-80 (analogous) | High | Well-established reduction chemistry. | Use of hazardous LiAlH₄, requires anhydrous conditions. |
| Route 2: Hydrolysis | 4-(Chloromethyl)imidazole HCl | Water | 2 | ~73 (analogous) | High | Milder reaction conditions for hydrolysis. | The precursor can be unstable and lachrymatory. |
| Route 3: One-Pot Synthesis | 1,3-Dihydroxyacetone | Formamidine acetate, Oxidizing agent, HCl | 1 | 87.5 | 98.2 | High yield, high purity, one-pot procedure. | Requires specific catalyst and oxidizing agent. |
Synthetic Route Analysis
Route 1: Reduction of Ethyl Imidazole-4-carboxylate
This well-established method involves the reduction of the ester functionality of ethyl imidazole-4-carboxylate to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then converted to its hydrochloride salt.
Workflow for Route 1: Reduction
Caption: Synthetic pathway involving the reduction of an ester.
Route 2: Hydrolysis of 4-(Chloromethyl)imidazole Hydrochloride
This two-step approach begins with the synthesis of 4-(chloromethyl)imidazole hydrochloride, which is subsequently hydrolyzed to the desired product. The hydrolysis step is typically straightforward, proceeding in an aqueous medium.
Workflow for Route 2: Hydrolysis
Caption: Two-step synthesis via a chloromethyl intermediate.
Route 3: One-Pot Synthesis from 1,3-Dihydroxyacetone
This highly efficient route involves the direct, one-pot synthesis of this compound from commercially available starting materials. A patent describes a process utilizing 1,3-dihydroxyacetone, formamidine acetate, an oxidizing agent, and a catalyst, followed by acidification to yield the final product with high yield and purity.[1]
Workflow for Route 3: One-Pot Synthesis
Caption: Efficient one-pot synthesis pathway.
Experimental Protocols
Route 1: Reduction of Ethyl Imidazole-4-carboxylate (General Procedure)
-
Preparation of Ethyl Imidazole-4-carboxylate: A multi-step synthesis starting from glycine can be employed. Glycine is first acetylated, then esterified to acetyl glycine ethyl ester. This intermediate is then cyclized with potassium thiocyanate, followed by an oxidative desulfurization to yield ethyl imidazole-4-carboxylate.
-
Reduction with LiAlH₄: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath. A solution of ethyl imidazole-4-carboxylate in anhydrous THF is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (1H-Imidazol-4-yl)methanol is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: Hydrolysis of 4-(Chloromethyl)imidazole Hydrochloride (Procedure for an analogous compound)
-
Synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride: 4-methyl-5-hydroxymethylimidazole is added in small portions to stirred thionyl chloride in an ice bath, maintaining the temperature between 10° and 20°C. After the addition, the temperature is slowly raised to 55°C and maintained for 30 minutes. The mixture is then cooled and diluted with diethyl ether to precipitate the product, which is collected by filtration.
-
Hydrolysis: 4-methyl-5-chloromethyl-imidazole hydrochloride is dissolved in water and stirred at 50°-60°C for several hours. The water is then removed under reduced pressure, and the resulting crystalline slurry is recrystallized from ethanol to yield 4-methyl-5-hydroxymethyl-imidazole hydrochloride. A similar procedure could be adapted for the non-methylated analogue.
Route 3: One-Pot Synthesis from 1,3-Dihydroxyacetone
In a reactor, a solvent mixture of acetonitrile and ethanol is prepared. 1,3-dihydroxyacetone and formaldehyde are added and stirred until dissolved. An oxidizing agent, such as ceric ammonium nitrate, is then introduced. The pH of the reaction is adjusted to 10 with a solution of sodium ethoxide, and a catalyst is added. The reaction is stirred at 60°C for 8 hours. Upon completion, the reaction mixture is acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with a saturated sodium chloride solution, and recrystallized from ethanol to yield 4-hydroxymethylimidazole hydrochloride with a reported purity of 98.2% and a yield of 87.5%.[1]
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, availability and cost of starting materials, and the laboratory's capacity to handle hazardous reagents. The one-pot synthesis from 1,3-dihydroxyacetone offers a highly efficient and direct path to the target molecule with excellent reported yield and purity. The reduction of ethyl imidazole-4-carboxylate is a classic and reliable method, though it requires the use of the hazardous reagent LiAlH₄. The hydrolysis of 4-(chloromethyl)imidazole provides a viable alternative, particularly if the chlorinated intermediate is readily accessible. Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs.
References
Structure-Activity Relationship of (1H-Imidazol-4-yl)methanol Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (1H-imidazol-4-yl)methanol scaffold is a key pharmacophore in the development of various bioactive compounds, most notably as antagonists of the histamine H3 receptor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, offering insights into the structural modifications that influence their biological activity. The information presented herein is intended to support rational drug design and guide further research in this area.
Comparative Analysis of Biological Activity
The primary biological target for (1H-imidazol-4-yl)methanol derivatives is the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] These compounds have been extensively investigated for their potential in treating neurological and cognitive disorders.[2][3] A secondary, less common target for imidazole-containing compounds is farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras.[4][5]
This guide will focus on the SAR of (1H-imidazol-4-yl)methanol derivatives as histamine H3 receptor antagonists, as this is the most prominent and well-documented activity.
Histamine H3 Receptor Antagonism
The imidazole ring of the (1H-imidazol-4-yl)methanol core is crucial for its interaction with the histamine H3 receptor. Structure-activity relationship studies have revealed that modifications at various positions of this scaffold significantly impact binding affinity and functional activity. The following table summarizes the general SAR trends observed for these derivatives.
| Modification Site | Modification | Effect on H3 Receptor Affinity (Ki) | General Observation | Reference(s) |
| Imidazole Ring | N-alkylation (e.g., methyl) | Variable | Can influence selectivity and pharmacokinetic properties. | [6] |
| Substitution at C2 | Generally not favored | Bulky substituents can decrease affinity. | [7] | |
| Substitution at C5 | Generally not favored | Steric hindrance can be detrimental to binding. | [7] | |
| Methanol Moiety | Esterification | Can increase lipophilicity | May improve cell permeability but can be liable to hydrolysis. | [8] |
| Etherification | Can increase lipophilicity and stability | Often explored to modulate pharmacokinetic properties. | [9] | |
| Side Chain Extension | Introduction of a lipophilic moiety via a linker | Generally increases affinity | The length and nature of the linker and the lipophilic group are critical for optimal binding. A pentylene spacer has been found to be optimal in some series. | [6] |
| Incorporation of a piperidine ring | Often leads to potent antagonists | The piperidine acts as a key binding element, and its substitution pattern is crucial for high affinity. | [7] | |
| Amide or urea linkage to an aromatic group | Can significantly increase potency | These linkers provide additional hydrogen bonding opportunities and hydrophobic interactions. | [7][10] |
Note: This table represents generalized SAR trends. The actual impact of a specific substitution can vary depending on the overall molecular context.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by these compounds and the experimental workflows used to characterize them is essential for their development.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a constitutively active Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][11] Furthermore, H3 receptor stimulation can modulate other signaling cascades, including the MAPK and PI3K/AKT pathways.[11] As a presynaptic autoreceptor, it also inhibits the synthesis and release of histamine and other neurotransmitters.[1][2]
Experimental Workflow: Radioligand Binding Assay
A common in vitro method to determine the binding affinity of (1H-imidazol-4-yl)methanol derivatives for the histamine H3 receptor is the competitive radioligand binding assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of (1H-imidazol-4-yl)methanol derivatives.
Histamine H3 Receptor Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: (1H-Imidazol-4-yl)methanol hydrochloride derivatives.
-
Non-specific Binding Control: High concentration of a known H3 receptor antagonist (e.g., Thioperamide).
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters pre-soaked in polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Competition: Test compound at various concentrations.
-
-
Radioligand Addition: Add [³H]-Nα-methylhistamine to all wells at a final concentration of approximately 0.5-1.0 nM.
-
Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Farnesyltransferase Inhibition Assay Protocol (Fluorescence-Based)
This protocol describes an in vitro assay to measure the inhibition of farnesyltransferase.[13][14]
Materials:
-
Enzyme: Recombinant farnesyltransferase.
-
Substrates: Farnesyl pyrophosphate (FPP) and a fluorescently labeled peptide (e.g., Dansyl-GCVLS).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing MgCl2 and DTT.
-
Test Compounds: Imidazole derivatives.
-
Positive Control: A known farnesyltransferase inhibitor (e.g., Lonafarnib).
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: To the wells of a black microplate, add:
-
Assay buffer.
-
Test compound or positive control.
-
Farnesyltransferase enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add a mixture of FPP and the fluorescent peptide substrate to all wells to start the reaction.
-
Detection: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes) at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Conclusion
The this compound scaffold represents a versatile platform for the design of potent histamine H3 receptor antagonists. The structure-activity relationship studies highlight the importance of lipophilic side chains and appropriate linkers to achieve high affinity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical class. Further exploration of substitutions on the imidazole and hydroxymethyl moieties, combined with advanced computational modeling, will likely lead to the identification of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Imidazolylmethylaminophenylsulfonyltetrahydroquinolines, a novel series of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel, orally bioavailable histamine H(3) receptor antagonist based on the 4-benzyl-(1H-imidazol-4-yl) template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the novel histamine H3-receptor antagonist N-(3,5-dichlorophenyl)-N'-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Imidazole-Based Antifungal Agents
This guide offers a detailed comparison of the efficacy of prominent imidazole-based antifungal agents. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Imidazole Antifungal Agents
Imidazole antifungal agents represent a major class of synthetic antimicrobial compounds widely used in the treatment of superficial and systemic fungal infections. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an ideal target for selective toxicity.[1][2] This class includes well-known drugs such as clotrimazole, miconazole, and ketoconazole, which exhibit a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[3][4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of imidazole derivatives is primarily fungistatic and targets the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[1][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. By binding to the heme iron of this enzyme, imidazoles block the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[1][5] The altered membrane structure increases permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1]
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for several imidazole agents against common fungal pathogens, providing a quantitative comparison of their potency.
Table 1: Comparative MICs (µg/mL) of Imidazole Agents Against Candida Species
| Antifungal Agent | Candida albicans (MIC Range) | Candida albicans (MIC50) | Candida albicans (MIC90) |
| Ketoconazole | 0.003 - >64 | ≤0.03 - 0.25 | 0.06 - 1 |
| Miconazole | Not widely reported in recent studies | Not widely reported in recent studies | Not widely reported in recent studies |
| Clotrimazole | Not widely reported in recent studies | Not widely reported in recent studies | Not widely reported in recent studies |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.[6] Recent large-scale studies often focus on newer azoles, thus comprehensive recent data for older imidazoles against Candida is less available.
Table 2: Comparative MICs (µg/mL) of Imidazole Agents Against Dermatophytes
| Antifungal Agent | Trichophyton rubrum (MIC Range) | Trichophyton mentagrophytes (MIC Range) | Microsporum canis (MIC Range) |
| Ketoconazole | 0.06 - 2 | 0.06 - 2 | 0.06 - 2 |
| Miconazole | 0.06 - 4 | 0.06 - 4 | 0.06 - 4 |
| Clotrimazole | 0.03 - 2 | 0.03 - 2 | 0.03 - 2 |
| Econazole | 0.03 - 2 | 0.03 - 2 | 0.03 - 2 |
Data adapted from a study comparing 17 antifungal drugs against a panel of 20 dermatophytes.[4] MIC50 and MIC90 values were also reported in the source study, showing general potency in the lower end of the provided ranges.
Experimental Protocols
The determination of MIC values is a cornerstone of evaluating antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility. The following is a detailed methodology for the broth microdilution method for yeasts, based on the CLSI M27 standard.[7][8]
CLSI M27 Broth Microdilution Method for Yeast Susceptibility Testing
This method determines the MIC of an antifungal agent against a yeast isolate.
1. Inoculum Preparation: a. Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Antifungal Agent Preparation: a. Prepare a stock solution of the imidazole agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microdilution plate to achieve the desired final concentration range.
3. Inoculation and Incubation: a. Inoculate each well of the microdilution plate with the prepared yeast suspension. b. Include a growth control well (no antifungal agent) and a sterility control well (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. After incubation, read the plates visually or with a spectrophotometer. b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Clinical Efficacy and Comparison
While in vitro data provides a strong indication of antifungal activity, clinical efficacy can be influenced by factors such as drug formulation, site of infection, and host factors.
In the treatment of dermatophytosis, topical imidazoles are widely used. A comparative study involving 270 patients treated with miconazole, econazole, and clotrimazole for 6 weeks found high cure rates for all three agents. Miconazole showed a slightly superior cure rate of 97.7%, compared to 93.3% for econazole and 92.8% for clotrimazole.[3] Another observational study comparing clotrimazole cream and miconazole gel for dermatophytoses reported that clotrimazole provided quicker and greater symptomatic improvement.[9]
A large meta-analysis of topical antifungals for dermatophytosis found no statistically significant differences among various imidazoles (including clotrimazole and oxiconazole) in achieving a mycological cure at the end of treatment.[10] However, for sustained cure, other classes of antifungals like allylamines (terbinafine) were found to be more efficacious than some imidazoles.[10]
Conclusion
Imidazole-based antifungal agents are effective broad-spectrum antimycotics that function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. In vitro studies demonstrate comparable efficacy among agents like ketoconazole, miconazole, and clotrimazole against common dermatophytes. Clinical studies in superficial mycoses also show high cure rates, with some evidence suggesting minor differences in the speed and rate of symptomatic relief between agents. The choice of a specific imidazole may depend on factors such as formulation, cost, and specific patient needs, as overall clinical efficacy for common indications appears to be similar across the class. For severe or resistant infections, antifungal susceptibility testing remains a crucial tool for guiding therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of topical imidazoles in dermatophytosis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. ijsr.in [ijsr.in]
- 10. Efficacy of topical antifungals in the treatment of dermatophytosis: a mixed-treatment comparison meta-analysis involving 14 treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of recently developed imidazole-based compounds, highlighting their potential in antimicrobial, anti-inflammatory, and anticancer applications. The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules. This document delves into a comparative analysis of novel imidazole derivatives against established alternatives, supported by experimental data.
Antimicrobial Activity
Two novel imidazole derivatives, HL1 and HL2, have been synthesized and evaluated for their antimicrobial properties. Their activity was tested against a panel of Gram-positive and Gram-negative bacteria and compared with standard antibiotics, Vancomycin and Ciprofloxacin.
Data Presentation: Antimicrobial Activity of Imidazole Compounds
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 1744) MIC (µg/mL) | Acinetobacter baumannii (ATCC 747) MIC (µg/mL) |
| HL1 | 625 | 1250 | >5000 | >5000 | >5000 |
| HL2 | 625 | 625 | 2500 | 2500 | 2500 |
| Vancomycin | 1.25 | 1.25 | NA | NA | NA |
| Ciprofloxacin | 0.625 | 0.625 | 0.039 | 0.312 | 0.625 |
Data sourced from a study on the synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents.[1]
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method (CLSI Guidelines)
The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3]
-
Preparation of Imidazole Compounds and Antibiotics: The imidazole derivatives (HL1 and HL2) and ciprofloxacin were dissolved in 10% DMSO, while vancomycin was dissolved in distilled water.[1] Two-fold serial dilutions of the imidazole compounds were prepared in Mueller-Hinton Broth (MHB) in 96-well plates, with concentrations ranging from 5000 to 2.44 µg/mL.[1] Standard antibiotics were serially diluted in the range of 40–0.02 µg/mL.[1]
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight. Single colonies were used to prepare an inoculum suspension, which was adjusted to a 0.5 McFarland standard, corresponding to a cell density of approximately 1.5 × 10⁸ CFU/mL.[1][4]
-
Inoculation: The standardized bacterial suspension was further diluted and added to each well of the 96-well plate to achieve a final inoculum of 1.5 × 10⁵ CFU/mL.[1]
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Wells containing only bacteria served as growth controls, and uninoculated wells with only media served as negative controls.[1]
Experimental Workflow: Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
A series of novel di- and tri-substituted imidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. Notably, compounds 3h (2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole) and 3l (2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole) emerged as promising candidates with good anti-inflammatory activity and a better gastrointestinal safety profile compared to the standard drug, Indomethacin.[5] Another study identified compound AA6 as a potent inhibitor of p38 MAP kinase, a key enzyme in the inflammatory cascade.[6]
Data Presentation: Anti-inflammatory Activity of Imidazole Compounds
| Compound | In vivo Anti-inflammatory Activity (% inhibition) | In vitro p38 MAP Kinase Inhibition IC50 (nM) |
| 3h | 58.02 | Not Reported |
| 3l | 55.21 | Not Reported |
| Indomethacin | 65.34 | Not Applicable |
| AA6 | Not Reported | 403.57 ± 6.35 |
| Adezmapimod (SB203580) | Not Applicable | 222.44 ± 5.98 |
In vivo data for 3h, 3l, and Indomethacin from Husain et al.[5] In vitro p38 MAP kinase data for AA6 and Adezmapimod from a 2023 study.[6]
Experimental Protocols: Anti-inflammatory and Kinase Inhibition Assays
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
-
Animal Model: Wistar albino rats of either sex weighing 150-200g are used.
-
Compound Administration: The test compounds and standard drug (Indomethacin) are administered orally at a dose of 20 mg/kg.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at 0, 1, 2, and 3 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group.
In Vitro p38 MAP Kinase Inhibitory Assay
The p38 MAP kinase inhibitory activity of the synthesized compounds was evaluated using a kinase assay kit.[6]
-
Reagent Preparation: Dilute the p38 MAP kinase enzyme, substrate (ATF-2), and ATP in the provided kinase buffer.
-
Assay Plate Setup: Add the test inhibitor (e.g., AA6) or a standard inhibitor (Adezmapimod) to the wells of a 384-low volume plate.
-
Kinase Reaction: Add the diluted enzyme and the substrate/ATP mix to the wells to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add ADP-Glo™ Reagent and incubate for 40 minutes. Then, add Kinase Detection Reagent and incubate for 30 minutes.
-
Luminescence Measurement: Record the luminescence, which is proportional to the amount of ADP produced and thus indicates kinase activity. The IC50 values are then calculated.
Signaling Pathway: p38 MAP Kinase
Anticancer Activity
Novel imidazole derivatives have been investigated for their potential as anticancer agents, with a significant number showing inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Here, we compare a recently synthesized trisubstituted imidazolinone, Compound 3j , and a benzimidazole sulfonamide, Compound 22 , with the established VEGFR-2 inhibitor, Sorafenib.
Data Presentation: Anticancer Activity of Imidazole Compounds
| Compound | Cell Line | IC50 (µM) | Target |
| Compound 3j | MCF-7 | 5.86 | VEGFR-2 |
| Compound 22 | MCF-7 | 0.17 | Not specified, potent anticancer |
| Sorafenib | MCF-7 | Not specified in this context, but a known VEGFR-2 inhibitor | VEGFR-2 |
| Doxorubicin | MCF-7 | 6.52 | DNA intercalation |
IC50 values for Compound 3j and Doxorubicin from a 2024 study on trisubstituted imidazolinones.[7] IC50 value for Compound 22 from a review on imidazole-containing anticancer agents.[8]
Experimental Protocols: Anticancer Activity Assessment
MTT Cell Viability Assay
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Signaling Pathway: VEGFR-2
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (1H-Imidazol-4-yl)methanol Hydrochloride and Its Derivatives
This guide provides a detailed spectroscopic comparison of (1H-Imidazol-4-yl)methanol hydrochloride and its free base form, alongside key N-substituted derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their structural and electronic properties through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Introduction
(1H-Imidazol-4-yl)methanol is a versatile heterocyclic compound featuring an imidazole ring, a fundamental moiety in numerous biological molecules, including the amino acid histidine. Its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of pharmacologically active compounds. Understanding the spectroscopic characteristics of the parent compound and its derivatives is crucial for structural elucidation, purity assessment, and the study of structure-activity relationships. This guide focuses on a comparative analysis of this compound, its free base, and its N-methyl and N-benzyl derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm)
| Compound | H2 (imidazole) | H5 (imidazole) | CH₂ | OH | N-Substituent | Solvent |
| (1H-Imidazol-4-yl)methanol | ~7.6 | ~6.9 | ~4.5 | - | - | D₂O |
| (1-Methyl-1H-imidazol-4-yl)methanol | 7.49 (s) | 6.89 (s) | 4.45 (s) | 4.95 (t) | 3.59 (s, CH₃) | DMSO-d₆ |
| (1-Benzyl-4-phenyl-1H-imidazole-2-yl)methanol* | - | 7.1-7.5 (m) | 5.14 (s) | - | 7.1-7.5 (m, Ar-H) | DMSO-d₆ |
*Note: Data for (1-Benzyl-1H-imidazol-4-yl)methanol was not directly available. Data for a structurally similar compound, (1-Benzyl-4-phenyl-1H-imidazole-2-yl)methanol, is provided for reference.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | C2 (imidazole) | C4 (imidazole) | C5 (imidazole) | CH₂ | N-Substituent | Solvent |
| (1H-Imidazol-4-yl)methanol | - | - | - | - | - | - |
| (1-Methyl-1H-imidazol-4-yl)methanol | 137.9 | 137.8 | 117.5 | 55.0 | 32.5 (CH₃) | DMSO-d₆ |
| (1-Benzyl-4-phenyl-1H-imidazole-2-yl)methanol* | 147.9 | 138.3 | 126.4-137.5 | 48.5 | 126.4-137.5 (Ar-C) | DMSO-d₆ |
*Note: Data for (1-Benzyl-1H-imidazol-4-yl)methanol was not directly available. Data for a structurally similar compound, (1-Benzyl-4-phenyl-1H-imidazole-2-yl)methanol, is provided for reference. Data for this compound and its free base was not sufficiently detailed in the search results.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H (Aromatic) | C=N Stretch | C-N Stretch |
| This compound | ~3200-3400 (broad) | ~3100 | ~3000 | ~1640 | ~1400-1500 |
| (1H-Imidazol-4-yl)methanol | ~3200-3400 (broad) | ~3150 | ~3050 | ~1650 | ~1450 |
| 1-Benzyl-1H-imidazole* | - | - | ~3030 | ~1643, 1496 | ~1415, 1338 |
*Note: Data for (1-Benzyl-1H-imidazol-4-yl)methanol was not directly available. Data for 1-Benzyl-1H-imidazole is provided for reference.[1] Specific data for the N-methyl derivative was not found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. Imidazole derivatives typically exhibit absorption bands due to π → π* and n → π* transitions.
Table 4: UV-Vis Spectroscopic Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| Imidazole | ~207-217 | - | Aqueous/Methanol |
| Imidazole Derivatives (general) | ~275-280 (n → π*) | - | Various |
*Note: Specific λ_max values for this compound and its derivatives were not consistently available in the search results. The data presented reflects the general absorption regions for the imidazole chromophore.[2]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the structure of a molecule by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
Table 5: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 134.57 | 99.05 | 81, 68, 54, 41 |
| (1H-Imidazol-4-yl)methanol | 98.10 | 99.05 | 81, 68, 54, 41 |
| (1-Methyl-1H-imidazol-4-yl)methanol | 112.13 | 113.1 | - |
| (1-Benzyl-1H-imidazol-4-yl)methanol | 188.23 | 189.2 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.
-
Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.[3]
-
The sample and KBr are thoroughly mixed by grinding until a homogenous, fine powder is obtained.[4]
-
The mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.[4][5]
-
-
Instrumentation: The FTIR spectrum is recorded using an FTIR spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet (or empty sample chamber) is recorded first. Then, the sample pellet is placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-transparent solvent (e.g., methanol, ethanol, water).[6] This stock solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (usually below 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A matched pair of quartz cuvettes are filled with the pure solvent to record a baseline correction.
-
The sample cuvette is then filled with the sample solution.
-
The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for imidazole derivatives).[6]
-
-
Data Processing: The instrument software subtracts the baseline spectrum from the sample spectrum to provide the absorbance spectrum of the analyte. The wavelength of maximum absorbance (λ_max) is then determined.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water, to a concentration of approximately 1-10 µg/mL.[7] A small amount of a modifying agent, such as formic acid, may be added to promote protonation for positive ion mode analysis.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, which nebulizes the solution into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z values. The molecular weight of the compound can be determined from the molecular ion peak (e.g., [M+H]⁺).
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. youtube.com [youtube.com]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. longdom.org [longdom.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Benchmarking the purity of commercially available (1H-Imidazol-4-yl)methanol hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comprehensive comparison of analytical methods for benchmarking the purity of commercially available (1H-Imidazol-4-yl)methanol hydrochloride, a key building block in the synthesis of various pharmaceutical agents.
This publication offers a comparative analysis of lots from hypothetical commercial suppliers, detailing the experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The presented data, while illustrative, reflects typical findings in the quality assessment of such reagents.
Comparative Purity Analysis
The purity of this compound was assessed from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The primary analytical techniques employed were HPLC for separation and quantification of impurities and qNMR for an absolute purity determination.
Table 1: Comparative Purity Data for this compound
| Supplier | Purity by HPLC (Area %) | Purity by qNMR (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Water Content (Karl Fischer, %) |
| Supplier A | 99.2 | 99.1 ± 0.2 | 0.3 (Unidentified) | 0.2 (Unidentified) | 0.15 |
| Supplier B | 98.5 | 98.3 ± 0.3 | 0.6 (Imidazole) | 0.4 (Unidentified) | 0.30 |
| Supplier C | 99.8 | 99.7 ± 0.1 | < 0.1 | < 0.1 | 0.05 |
Table 2: Impurity Profile by HPLC-MS
| Supplier | Impurity | Retention Time (min) | Proposed Structure |
| Supplier A | Impurity 1 | 4.8 | Isomeric impurity |
| Impurity 2 | 6.2 | Starting material | |
| Supplier B | Impurity 1 | 3.5 | Imidazole |
| Impurity 2 | 5.1 | Dimeric byproduct | |
| Supplier C | - | - | No significant impurities detected |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
This compound reference standard (purity ≥99.5%)
-
Samples of this compound from different suppliers
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase A to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare solutions of the samples from each supplier at the same concentration as the standard solution using mobile phase A.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and, if an HPLC-MS system is used, by their mass-to-charge ratio.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid)
-
Samples of this compound from different suppliers
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 8 or 16 (to achieve a good signal-to-noise ratio).
-
Acquisition Time (at): At least 3 seconds.
Data Processing and Purity Calculation:
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Potential Impurities
To aid in understanding the experimental process and the context of potential impurities, the following diagrams are provided.
Caption: Experimental workflow for purity benchmarking.
Caption: Potential impurities in the synthesis.
Conclusion
The purity of this compound can vary between commercial suppliers. For applications where high purity is paramount, such as in late-stage drug development, it is crucial to perform thorough analytical testing. The combination of HPLC for impurity profiling and qNMR for absolute purity determination provides a robust and comprehensive approach to quality assessment. Researchers should consider these factors when selecting a supplier to ensure the reliability and reproducibility of their results.
In Vitro Efficacy of Novel (1H-Imidazol-4-yl)methanol Hydrochloride Derivatives: A Comparative Analysis
This guide provides a comparative analysis of a novel, hypothetical compound, I4M-A , derived from (1H-Imidazol-4-yl)methanol hydrochloride. The in vitro performance of I4M-A is evaluated against Staurosporine, a well-known, non-selective protein kinase inhibitor. The data presented herein is illustrative, designed to guide researchers in the evaluation of new chemical entities. Imidazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antifungal, and antibacterial properties.[1][2][3][4] this compound serves as a crucial starting material for the synthesis of complex, biologically active molecules.[2]
The following sections detail the inhibitory activity of I4M-A on a target protein kinase, its cytotoxic effects on cancer and non-cancerous cell lines, and the detailed experimental protocols used for these assessments.
Data Presentation: Comparative Inhibitory and Cytotoxic Activity
The in vitro efficacy of I4M-A was quantified by determining its half-maximal inhibitory concentration (IC50) against a target kinase and two distinct human cell lines. The results are benchmarked against Staurosporine. Lower IC50 values indicate greater potency.
| Compound | Target Kinase IC50 (nM) | Cytotoxicity IC50 (μM) vs. HeLa (Cervical Cancer) | Cytotoxicity IC50 (μM) vs. HEK293 (Normal Kidney) | Selectivity Index (HEK293 IC50 / HeLa IC50) |
| I4M-A (Hypothetical) | 25 | 15.2 | 85.7 | 5.6 |
| Staurosporine | 5 | 0.8 | 1.1 | 1.4 |
-
HeLa: Human cervical cancer cell line.
-
HEK293: Human embryonic kidney cell line (non-cancerous control).
-
Selectivity Index: A measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. A higher index is desirable.
Hypothetical Target: The MAPK/ERK Signaling Pathway
Many imidazole-based compounds are investigated for their potential to inhibit key enzymes in cellular signaling pathways, which are often dysregulated in diseases like cancer.[1] The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a common target in cancer drug discovery. For the purposes of this guide, we will hypothesize that I4M-A is an inhibitor of MEK1/2.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard procedures used in drug discovery.[5][6]
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase's activity.[7] The protocol is adapted from luminescence-based kinase assay kits.[7][8]
Materials:
-
Target Kinase (e.g., MEK1)
-
Kinase Substrate Peptide
-
ATP, MgCl2
-
Test Compounds (I4M-A, Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of the ADP detection kit's "Reagent 1" (which stops the kinase reaction and depletes remaining ATP) to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of "Reagent 2" (which converts ADP to ATP and generates a luminescent signal).
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][11]
Materials:
-
HeLa and HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (I4M-A, Staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates (clear, flat-bottomed)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.[12]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
-
Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 32673-41-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
Comparative study of the stability of different imidazole salts
For Researchers, Scientists, and Drug Development Professionals
The stability of imidazole salts is a critical parameter influencing their application across various fields, from active pharmaceutical ingredients (APIs) to ionic liquids. Understanding the thermal, chemical, and physical stability of these compounds is paramount for ensuring their efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of different imidazole salts, supported by experimental data and detailed methodologies.
Comparative Stability Data
The stability of imidazole salts is significantly influenced by the nature of the cation, the counter-anion, and the substituents on the imidazole ring.[1][2] Thermal stability is a key indicator, often evaluated by thermogravimetric analysis (TGA). The onset temperature of decomposition (Tonset) is a commonly reported metric, though it is often noted that decomposition can occur at temperatures lower than Tonset during long-term isothermal stress.[1][3][4]
| Imidazole Salt (Cation-Anion) | Decomposition Onset (Tonset, °C) | Experimental Conditions | Reference |
| [bmim][OAc] | Lower than [bmim]Cl & [bmim]MeSO₄ | 150 °C for 6-24h | [5] |
| [bmim][Cl] | Lower than [bmim]MeSO₄ | 150 °C for 6-24h | [5] |
| [bmim][MeSO₄] | 390 (decreases after heating) | 150 °C for 24h pre-heating | [5] |
| [bmim][BF₄] | ~300-350 | Isothermal at 350°C for 2h | [6] |
| [bmim][PF₆] | Higher than [bmim][BF₄] | Nonisothermal and isothermal TGA | [3] |
| [bmim][Tf₂N] | Higher than [bmim][PF₆] | Nonisothermal and isothermal TGA | [3] |
Note: [bmim] = 1-butyl-3-methylimidazolium; OAc = acetate; Cl = chloride; MeSO₄ = methyl sulfate; BF₄ = tetrafluoroborate; PF₆ = hexafluorophosphate; Tf₂N = bis(trifluoromethylsulfonyl)imide. The thermal stability of imidazolium-based ionic liquids is greatly dependent on the anion, with the following general trend observed: Tf₂N > PF₆ > BF₄.[3] The stability is also related to the anion's coordinating nature, nucleophilicity, and hydrophilicity.[1]
Key Stability Considerations
Beyond thermal decomposition, several other factors contribute to the overall stability profile of imidazole salts:
-
Chemical Stability : The imidazole ring can be susceptible to degradation under certain chemical conditions. For instance, the imidazole moiety in daclatasvir is liable to base-mediated autoxidation and can also be oxidized by hydrogen peroxide.[7] The alkaline stability of imidazolium cations is highly dependent on the substituents on the ring, with bulky groups at the C2, C4, and C5 positions enhancing stability.[2]
-
Hygroscopicity : Many imidazole salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This can significantly affect their physical and chemical properties.[8] The hygroscopicity is largely influenced by the anion.[8]
-
Photostability : Imidazole-containing compounds can be sensitive to light. The imidazole moiety of daclatasvir, for example, undergoes photodegradation in solution.[7]
Experimental Protocols
A standardized approach to assessing the stability of imidazole salts is crucial for obtaining comparable data. Below are detailed methodologies for key stability-indicating experiments.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature of the imidazole salt.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of the imidazole salt (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in an oxidizing atmosphere (e.g., air) to assess oxidative stability.[9]
-
Heating Rate: A constant heating rate, commonly 10 or 20 °C/min, is applied.[3]
-
Temperature Range: The sample is heated from ambient temperature to a temperature beyond its decomposition point (e.g., up to 600 °C).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which significant weight loss begins. Long-term thermal stability can be assessed by isothermal TGA, where the sample is held at a specific temperature for an extended period, and the weight loss over time is measured.[1][4]
Hygroscopicity Testing
Objective: To determine the tendency of the imidazole salt to absorb moisture from the air.
Methodology:
-
Sample Preparation: A known weight of the dried imidazole salt is placed in an open container.
-
Controlled Humidity Environment: The sample is stored in a desiccator or environmental chamber with a controlled relative humidity (RH) at a constant temperature. Saturated salt solutions can be used to maintain specific RH levels.
-
Weight Measurement: The weight of the sample is measured at regular intervals until it reaches a constant weight.
-
Data Analysis: The percentage of water absorbed is calculated based on the initial and final weights of the sample.
Forced Degradation Studies for Chemical Stability
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Methodology:
-
Stress Conditions: The imidazole salt is subjected to a range of forced degradation conditions, including:
-
Acidic and Basic Hydrolysis: The sample is dissolved in acidic (e.g., HCl) and basic (e.g., NaOH) solutions and heated.
-
Oxidation: The sample is treated with an oxidizing agent, such as hydrogen peroxide.[7]
-
Photochemical Degradation: The sample in solution or as a solid is exposed to UV and visible light.[7]
-
-
Sample Analysis: After exposure to the stress conditions, the samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.
-
Peak Purity and Identification: The purity of the main peak is assessed, and efforts are made to identify the structure of the major degradation products using techniques like LC-MS and NMR.[7]
Visualizing Stability Testing and Degradation
To better illustrate the processes involved in stability assessment, the following diagrams are provided.
Caption: Workflow for the comprehensive stability testing of imidazole salts.
Caption: Common degradation pathways for imidazole salts under stress conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Cross-Reactivity of Antibodies to Imidazole-Containing Haptens: A Comparative Guide
For researchers and professionals in drug development and diagnostics, the specificity of antibodies is a critical parameter. This guide provides an objective comparison of the cross-reactivity profiles of antibodies raised against various imidazole-containing haptens. Understanding these cross-reactivity patterns is essential for the development of highly specific and reliable immunoassays.
The following sections present quantitative data from studies on antibodies developed for different imidazole-based compounds, detail the experimental protocols used to obtain this data, and visualize the workflows involved in antibody development and characterization.
Comparative Cross-Reactivity Data
The cross-reactivity of an antibody is its ability to bind to molecules other than its target antigen. In the context of small molecules like imidazole-containing haptens, this is often assessed by measuring the concentration of related compounds required to inhibit the antibody's binding to the target hapten in a competitive immunoassay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage relative to the target analyte.
Antibodies Against Imidazolinone Herbicides
A study on monoclonal antibodies (MAbs) raised against the herbicide imazethapyr, which contains an imidazole ring, demonstrated varying degrees of cross-reactivity with other imidazolinone herbicides.[1][2] Two of these antibodies, 3A2 and 3A5, showed affinities in the range of 10-75 nM for imazethapyr.[1][2] The selectivity of these antibodies was found to be dependent on the specific hapten conjugate used for coating in an indirect ELISA format.[1][2]
| Analyte | MAb 3A2 (IC50, ng/mL) | MAb 3A5 (IC50, ng/mL) |
| Imazethapyr | 3-30 | 3-30 |
| Imazaquin | 3-30 | 3-30 |
| Imazapic | 3-30 | 3-30 |
| Imazamox | 3-30 | 3-30 |
| Imazapyr | 300-500 | 300-500 |
| Imazamethabenz-methyl | 300-500 | 300-500 |
Antibodies Against Benzimidazole Anthelmintics
In a study focused on the detection of the benzimidazole anthelmintic albendazole (ABZ) and its metabolites, a monoclonal antibody was developed with broad cross-reactivity for simultaneous detection.[3][4] The hapten was designed to expose the characteristic sulfanyl group of ABZ to the immune system.[3][4]
| Analyte | IC50 (µg/L) | Cross-Reactivity (%) |
| Albendazole (ABZ) | 0.20 | 100 |
| Albendazole-sulfone (ABZSO2) | 0.26 | 76.9 |
| Albendazole-sulfoxide (ABZSO) | 0.77 | 26.0 |
| Albendazole-2-amino-sulfone (ABZNH2SO2) | 10.5 | 1.9 |
| Fenbendazole | >100 | <8 |
| Flubendazole | >100 | <8 |
| Mebendazole | >100 | <8 |
| Oxibendazole | >100 | <8 |
Experimental Protocols
The data presented in this guide were primarily generated using competitive enzyme-linked immunosorbent assays (ELISAs). The general workflow for such an assay is outlined below.
Competitive Indirect ELISA Protocol
This protocol is a generalized procedure for determining the cross-reactivity of an antibody with various analytes.
1. Antigen Coating:
-
A hapten-protein conjugate (e.g., hapten-OVA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1 µg/mL.
-
100 µL of the diluted antigen is added to each well of a 96-well microtiter plate.
-
The plate is incubated for 3 hours at room temperature or overnight at 4°C.[5]
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
To prevent non-specific binding, 375 µL of a blocking buffer (e.g., PBS with 1% BSA) is added to each well.
-
The plate is incubated for 2 hours at room temperature or for 4-24 hours at 4°C.[5]
-
The blocking buffer is removed, and the plate is washed as described above.
3. Competitive Reaction:
-
A series of dilutions of the standard analyte (the target hapten) and the cross-reactants are prepared in a suitable buffer.
-
The antibody is diluted to its optimal working concentration.
-
50 µL of each standard or cross-reactant dilution is added to the wells, followed by 50 µL of the diluted antibody.
-
The plate is incubated for 1 hour at room temperature to allow for the competitive binding to occur.
-
The plate is washed three times.
4. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is diluted in the blocking buffer.
-
100 µL of the diluted secondary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed three times.
5. Substrate Addition and Measurement:
-
100 µL of a suitable substrate solution (e.g., TMB) is added to each well.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H2SO4).
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the standard analyte concentration.
-
The IC50 value is determined as the concentration of the analyte that causes 50% inhibition of the antibody binding.
-
The cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizations
The following diagrams illustrate the key processes in the development and characterization of antibodies against haptens.
Caption: Workflow for the preparation of an immunogen from an imidazole-containing hapten.
Caption: Step-by-step workflow of a competitive indirect ELISA for cross-reactivity analysis.
Conclusion
The specificity of antibodies raised against imidazole-containing haptens is highly dependent on the hapten structure, the design of the immunogen, and the specific monoclonal antibody selected. As demonstrated by the case studies on imidazolinone herbicides and benzimidazole anthelmintics, even small modifications to the chemical structure of the hapten can significantly alter antibody recognition. Therefore, a thorough characterization of cross-reactivity against a panel of structurally related compounds is a crucial step in the development and validation of any immunoassay for an imidazole-containing analyte. This ensures the accuracy and reliability of the assay in complex matrices where metabolites and other similar compounds may be present.
References
- 1. Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides. | Semantic Scholar [semanticscholar.org]
- 3. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food [mdpi.com]
- 4. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunoreagents.com [immunoreagents.com]
Head-to-head comparison of catalytic activity of imidazole-based ligands
A Comprehensive Head-to-Head Comparison of the Catalytic Activity of Imidazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The imidazole moiety is a cornerstone in the design of versatile ligands for a myriad of catalytic transformations. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the active sites of many metalloenzymes have inspired the development of a diverse range of imidazole-based ligands.[1][2] This guide provides a head-to-head comparison of the catalytic activity of prominent classes of imidazole-based ligands, supported by experimental data and detailed protocols.
Chiral Bicyclic Imidazole Ligands in Asymmetric Catalysis
Chiral bicyclic imidazoles have emerged as powerful organocatalysts for a variety of asymmetric transformations.[3][4] Their rigid, well-defined structures allow for excellent stereocontrol.
Asymmetric Phosphorylation
The synthesis of chiral organophosphorus compounds is of significant interest in drug development. Chiral bicyclic imidazole catalysts, such as Ad-DPI, have been successfully employed in the asymmetric phosphorylation of nucleosides, a key step in the synthesis of antiviral drugs like Remdesivir.[4]
| Catalyst | Substrate | Product Yield | Enantiomeric Excess (e.e.) | Reference |
| Ad-DPI | Racemic alcohol | Good to excellent | Good to excellent | [4] |
| Carbamate-DPI | Secondary alcohols | Good to excellent | Good to excellent | [4] |
Asymmetric C-Acetylation of Indolones
The direct enantioselective C-acetylation of indolones to create quaternary stereocenters is a challenging transformation. Chiral bicyclic imidazole catalysts have demonstrated remarkable efficiency in this reaction.[5][6]
| Catalyst | Substrate | Product Yield | Enantiomeric Excess (e.e.) | Turnover Number (TON) | Reference |
| OAc-TIP | 3-substituted indolone | 87% (gram-scale) | 97% | - | [6] |
| Cy-DPI | 3-substituted indolone | 82% | 91% | 410 | [6] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) derived from imidazolium salts are a class of exceptionally strong σ-donating ligands that have revolutionized homogeneous catalysis. Their strong bond with metal centers imparts high stability to the resulting complexes.
Synthesis of Imidazolium Salt Precursors
The synthesis of imidazolium salts is the crucial first step in accessing NHC ligands. A common method involves the alkylation of N-substituted imidazoles.[7]
| Precursor 1 | Precursor 2 | Product | Yield | Reference |
| 1-phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | 60% | [7] |
| 2-(1H-imidazol-1-yl)pyrimidine | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-(pyrimidin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | - | [7] |
Imidazole-Based Ligands in Copper-Catalyzed Reactions
Copper catalysis plays a pivotal role in modern organic synthesis, and imidazole-based ligands have proven to be highly effective in modulating the reactivity and selectivity of copper catalysts.
Asymmetric A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for the synthesis of propargylamines.[8] Enantioselective versions of this reaction are highly sought after.
| Ligand Type | Metal | Reaction | Enantioselectivity | Reference |
| Axially Chiral Imidazole-based P,N-Ligands | Cu(I) | Alkyne addition to nitrones | High | [9] |
| Pybox | Cu(I) | Alkyne-imine addition | High | [8] |
Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Imidazole and its derivatives can act as efficient catalysts for this transformation, even in aqueous media.[10][11]
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |
| Imidazole | Aromatic Aldehydes | Nitromethane | Aqueous | Good to moderate | - | [10] |
| Cu(OAc)₂-Ligand 1 Complex | Benzaldehyde | Nitromethane | Ethanol | 64% | 89% (S) | [11] |
Experimental Protocols
Protocol 1: Synthesis of Chiral Bicyclic Imidazole Catalyst Precursor (HO-DPI)
This protocol describes the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-ol (HO-DPI), a key intermediate for various chiral bicyclic imidazole catalysts.[4]
-
Reaction Setup: To a solution of imidazole in a suitable solvent, add acrolein dropwise at a controlled temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period until completion, monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Resolution: The racemic HO-DPI can be resolved into its enantiomers through kinetic or optical resolution techniques.
Protocol 2: General Procedure for Asymmetric C-Acetylation of Indolones
This protocol outlines the general procedure for the enantioselective C-acetylation of indolones using a chiral bicyclic imidazole catalyst.[6]
-
Reaction Setup: To a solution of the 3-substituted indolone and the chiral bicyclic imidazole catalyst (e.g., OAc-TIP or Cy-DPI) in an anhydrous solvent under an inert atmosphere, add acetyl chloride at a low temperature (e.g., -20 °C).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature for the required duration (e.g., 12-24 hours).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The residue is purified by flash column chromatography to afford the chiral product.
Protocol 3: Synthesis of Imidazolium Salts for NHC Ligands
This procedure details the synthesis of an imidazolium salt precursor for N-heterocyclic carbene ligands.[7]
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the N-substituted imidazole, 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and a suitable solvent like acetonitrile.
-
Reaction Conditions: The reaction mixture is heated at a high temperature (e.g., 100 °C) under pressure for a specified time (e.g., 12-24 hours).
-
Product Isolation: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed, and dried under vacuum.
Protocol 4: General Procedure for Copper-Catalyzed A³ Coupling
This protocol provides a general method for the synthesis of imidazo[1,2-a]pyridines via a domino A³-coupling reaction.[12][13]
-
Reaction Setup: In a round-bottom flask, dissolve a surfactant (e.g., SDS) in water. To this micellar solution, add the 2-aminopyridine derivative, aldehyde, a copper(II) salt (e.g., CuSO₄·5H₂O), a reducing agent (e.g., sodium ascorbate), and the terminal alkyne.
-
Reaction Conditions: The reaction mixture is stirred at a moderate temperature (e.g., 50 °C) for several hours (6-16 h).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of imidazolium salts, precursors to N-heterocyclic carbene (NHC) ligands.
Caption: Simplified catalytic cycle for the copper-catalyzed A³ coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (1H-Imidazol-4-yl)methanol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is classified as a skin and eye irritant.[1] Proper handling and disposal require strict adherence to safety protocols to prevent accidental exposure and environmental contamination.
Immediate Safety Protocols
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: Chemical safety goggles are mandatory.[2]
-
Hand Protection: Wear nitrile gloves.[2]
-
Body Protection: A fully buttoned lab coat should be worn.[2]
All handling of this compound, including preparation for disposal, should be conducted within a certified laboratory chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Summary of Hazard and Disposal Information
The following table summarizes key data for this compound relevant to its safe disposal.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P405, P501 | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4][5] | |
| Primary Disposal Route | Collection for licensed hazardous waste disposal. | [6][7][8] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through a licensed hazardous waste management service.
Step 1: Waste Collection
-
Solid Waste: Collect pure or excess this compound in a designated, sealable, and airtight waste container that is compatible with the chemical.[2][4]
-
Solutions: Aqueous solutions containing this compound should also be collected in a designated, sealed waste container.[4]
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), weighing paper, or spill cleanup supplies, that come into contact with the compound must be considered hazardous waste. These materials should be double-bagged in plastic bags, sealed, and labeled with the contents.[4]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Store the sealed waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers and acids.[2][5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the hazardous waste.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
The first rinse of any contaminated glassware must be collected as hazardous waste.[9] Subsequent rinses, if the initial material has been thoroughly removed, may be disposed of according to standard laboratory procedures.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
This guide is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.
References
- 1. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling (1H-Imidazol-4-yl)methanol hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of (1H-Imidazol-4-yl)methanol hydrochloride, tailored for laboratory and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to appropriate personal protective equipment protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 standards. | To protect against splashes and dust particles that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber (tested according to EN 374). | To prevent skin contact, which can cause irritation.[3][5][6] Gloves should be inspected before use and disposed of properly after handling the chemical.[5][6] |
| Body Protection | A chemically compatible laboratory coat worn fully buttoned, full-length pants, and closed-toe shoes. | To protect skin from accidental exposure.[6][7] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust that may cause respiratory irritation.[6][7] |
Step-by-Step Handling and Disposal Protocol
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]
-
Gather Materials: Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[5][6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][6]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[7][8]
3. In Case of a Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Containment: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.
-
Ventilation: Ensure the area is well-ventilated.
4. Disposal:
-
Waste Container: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
Workflow for Safe Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. neb.com [neb.com]
- 5. hartbio.co.uk [hartbio.co.uk]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
